Product packaging for Procyclidine(Cat. No.:CAS No. 77-37-2)

Procyclidine

Numéro de catalogue: B1679153
Numéro CAS: 77-37-2
Poids moléculaire: 287.4 g/mol
Clé InChI: WYDUSKDSKCASEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Procyclidine hydrochloride is a muscarinic antagonist that crosses the blood-brain barrier, making it a critical compound for neurological and pharmacological research . It is primarily used in scientific studies to investigate mechanisms and potential treatments for Parkinson's disease and drug-induced extrapyramidal disorders, such as those caused by antipsychotic agents . Its therapeutic and research value is attributed to its ability to act as a central cholinergic receptor blocker, which helps rebalance cholinergic and dopaminergic neurotransmission in the basal ganglia . This compound exerts an antispasmodic effect on smooth muscle and can also produce mydriasis and a reduction in salivation . This product is intended for research purposes only and is not for diagnostic or therapeutic use. CAS Number : 1508-76-5 (Hydrochloride salt) Synonym : Tricyclamol hydrochloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29NO B1679153 Procyclidine CAS No. 77-37-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-cyclohexyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDUSKDSKCASEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023515
Record name Procyclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Procyclidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014531
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Moderately soluble in water, ~ 30 mg/ml, 9.84e-03 g/L
Record name Procyclidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00387
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Procyclidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014531
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from petroleum ether

CAS No.

77-37-2
Record name (±)-Procyclidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyclidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procyclidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00387
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name procyclidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Procyclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Procyclidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCYCLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6QE1Q1TKR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROCYCLIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7678
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Procyclidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014531
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

85.5 to 86.5 °C, 86 °C
Record name Procyclidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00387
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROCYCLIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7678
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Procyclidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014531
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Procyclidine's Interaction with Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyclidine is a synthetic anticholinergic agent, classified as a muscarinic antagonist, that plays a significant role in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] Its therapeutic effects are primarily attributed to its ability to competitively inhibit the action of acetylcholine at muscarinic receptors within the central nervous system, thereby restoring the balance between dopaminergic and cholinergic activity.[3] This guide provides a detailed examination of the mechanism of action of this compound on muscarinic receptors, presenting quantitative binding data, experimental methodologies, and a visual representation of the associated signaling pathways.

Core Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[3] By binding to these receptors, it prevents acetylcholine from exerting its excitatory effects. This antagonism is not uniform across all muscarinic receptor subtypes. Studies have revealed a degree of selectivity in this compound's binding affinity, which is crucial for understanding its therapeutic profile and side effects.

Quantitative Analysis of Receptor Binding

The affinity of this compound for different muscarinic receptor subtypes has been quantified through various binding assays. The data, summarized in the table below, highlights the stereoselectivity and subtype preference of this antagonist. The (R)-enantiomer of this compound generally exhibits a higher affinity for muscarinic receptors compared to the (S)-enantiomer.

Receptor SubtypeLigandKi (nM)Species/TissueReference
M1 (R)-Procyclidine1.3Human Neuroblastoma NB-OK 1 cells
(S)-Procyclidine170Human Neuroblastoma NB-OK 1 cells
M2 (R)-Procyclidine14Rat Cardiac Membranes
(S)-Procyclidine560Rat Cardiac Membranes
M4 (R)-Procyclidine1.2Rat Striatum
(S)-Procyclidine160Rat Striatum

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways based on the G-protein they couple with.

  • Gq/11 Pathway (M1, M3, M5 receptors): Activation of these receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • Gi/o Pathway (M2, M4 receptors): Acetylcholine binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

This compound, as an antagonist, blocks these signaling cascades by preventing the initial binding of acetylcholine to the receptor.

Gq_Pathway cluster_receptor M1, M3, M5 Receptor Activation cluster_gprotein G-Protein Coupling cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M1, M3, M5) Acetylcholine->Muscarinic_Receptor Gq_alpha Gαq Muscarinic_Receptor->Gq_alpha This compound This compound This compound->Muscarinic_Receptor Blocks PLC Phospholipase C (PLC) Gq_alpha->PLC G_beta_gamma Gβγ IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2->PLC Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 1: this compound's antagonism of the Gq-coupled muscarinic receptor signaling pathway.

Gi_Pathway cluster_receptor M2, M4 Receptor Activation cluster_gprotein G-Protein Coupling cluster_effector Effector & Second Messenger cluster_downstream Downstream Effects Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M2, M4) Acetylcholine->Muscarinic_Receptor Gi_alpha Gαi Muscarinic_Receptor->Gi_alpha This compound This compound This compound->Muscarinic_Receptor Blocks AC Adenylyl Cyclase (AC) Gi_alpha->AC Inhibits G_beta_gamma Gβγ cAMP ↓ cAMP AC->cAMP PKA_Inhibition ↓ Protein Kinase A (PKA) Activity cAMP->PKA_Inhibition Cellular_Response Cellular Response PKA_Inhibition->Cellular_Response

Figure 2: this compound's antagonism of the Gi-coupled muscarinic receptor signaling pathway.

Experimental Protocols

The determination of this compound's binding affinity for muscarinic receptors is primarily achieved through radioligand binding assays. These experiments are fundamental in characterizing the pharmacological profile of a drug.

Radioligand Competition Binding Assay

Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB)).

  • Unlabeled this compound (as the competitor ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Cell harvester and scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly separate the bound and free radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow Start Start Membrane_Prep 1. Membrane Preparation (Receptor Source) Start->Membrane_Prep Assay_Setup 2. Assay Setup (Membranes + Radioligand + this compound) Membrane_Prep->Assay_Setup Incubation 3. Incubation (Reach Equilibrium) Assay_Setup->Incubation Filtration 4. Filtration (Separate Bound/Free Ligand) Incubation->Filtration Washing 5. Washing (Remove Unbound Radioligand) Filtration->Washing Counting 6. Scintillation Counting (Measure Radioactivity) Washing->Counting Data_Analysis 7. Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for a radioligand competition binding assay.

Conclusion

This compound's therapeutic efficacy is rooted in its antagonistic action at muscarinic acetylcholine receptors. The quantitative data reveal a preference for M1 and M4 subtypes, which are key targets in the central nervous system for the treatment of movement disorders. The detailed understanding of its mechanism of action, derived from robust experimental methodologies, is crucial for the development of more selective and effective anticholinergic agents with improved side-effect profiles. The visualization of the signaling pathways and experimental workflows provided in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

synthesis pathways and chemical intermediates of procyclidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyclidine, chemically known as 1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol, is a synthetic anticholinergic agent.[1] It functions as a muscarinic antagonist, finding clinical application in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] This technical guide provides a detailed overview of the primary synthesis pathways for this compound, focusing on its key chemical intermediates. It includes detailed experimental protocols adapted from established methodologies, a summary of available quantitative data, and visualizations of the synthetic routes to aid in research and development.

Primary Synthesis Pathway: A Two-Step Approach

The most prevalent and industrially significant synthesis of this compound is a two-step process. This pathway commences with the formation of a key intermediate, 3-(1-pyrrolidino)propiophenone, via the Mannich reaction. This intermediate is then reacted with a Grignard reagent to yield the final this compound molecule.

Step 1: Synthesis of 3-(1-pyrrolidino)propiophenone (Mannich Reaction)

The initial step involves a classic Mannich reaction, a three-component condensation of acetophenone, formaldehyde, and pyrrolidine (typically as its hydrochloride salt).[2][3] This aminoalkylation reaction forms the β-amino ketone structure that serves as the backbone for the subsequent Grignard addition.[2]

Reaction Mechanism: The reaction proceeds through the formation of an iminium ion from pyrrolidine and formaldehyde. Acetophenone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the Mannich base, 3-(1-pyrrolidino)propiophenone.

Step 2: Grignard Reaction to form this compound

The second step employs a Grignard reaction, a powerful tool for forming carbon-carbon bonds. The ketone group of 3-(1-pyrrolidino)propiophenone is reacted with a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) to introduce the cyclohexyl group and form the tertiary alcohol that is characteristic of this compound.

Reaction Mechanism: The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the propiophenone intermediate. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol, this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps. These are based on established procedures for the Mannich and Grignard reactions.

Protocol 1: Synthesis of 3-(1-pyrrolidino)propiophenone hydrochloride

This protocol is adapted from general procedures for the Mannich reaction of acetophenone.

Materials:

  • Acetophenone

  • Paraformaldehyde

  • Pyrrolidine hydrochloride

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 mole), paraformaldehyde (1.1 moles), and pyrrolidine hydrochloride (1.0 mole).

  • To this mixture, add 150 mL of 95% ethanol, followed by the dropwise addition of 2 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically after several hours), the mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is then recrystallized from a suitable solvent, such as ethanol or an ethanol/ether mixture, to yield purified 3-(1-pyrrolidino)propiophenone hydrochloride.

Protocol 2: Synthesis of this compound from 3-(1-pyrrolidino)propiophenone

This protocol outlines the Grignard reaction to produce the final product.

Materials:

  • 3-(1-pyrrolidino)propiophenone

  • Magnesium turnings

  • Cyclohexyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Aqueous solution of a weak acid (e.g., ammonium chloride) for workup

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.

  • A solution of cyclohexyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the magnesium turnings at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: The solution of 3-(1-pyrrolidino)propiophenone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0°C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

Quantitative Data

While specific quantitative data for the synthesis of this compound is not extensively detailed in the readily available literature, the following table summarizes typical yields for the Mannich reaction, which is a critical step in the process.

Reaction StepReactantsTypical Yield (%)Reference
Synthesis of β-aminoketone (Mannich Base)Acetophenone, Formaldehyde, Secondary Amine HCl60-80General knowledge of Mannich reactions.

Note: The yield of the Grignard reaction step can vary significantly based on the purity of the reactants and the reaction conditions.

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the primary synthesis pathway and the logical workflow of the experimental procedures.

procyclidine_synthesis acetophenone Acetophenone mannich_intermediate 3-(1-pyrrolidino)propiophenone acetophenone->mannich_intermediate Mannich Reaction formaldehyde Formaldehyde formaldehyde->mannich_intermediate Mannich Reaction pyrrolidine Pyrrolidine HCl pyrrolidine->mannich_intermediate Mannich Reaction This compound This compound mannich_intermediate->this compound Grignard Reaction cyclohexyl_mgbr Cyclohexylmagnesium Bromide cyclohexyl_mgbr->this compound

Caption: Primary synthesis pathway of this compound.

experimental_workflow cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Grignard Reaction reactants1 Combine Acetophenone, Paraformaldehyde, Pyrrolidine HCl reaction1 Reflux with Ethanol and HCl reactants1->reaction1 workup1 Cool and Recrystallize reaction1->workup1 intermediate 3-(1-pyrrolidino)propiophenone HCl workup1->intermediate grignard_prep Prepare Cyclohexylmagnesium Bromide intermediate->grignard_prep reaction2 React Intermediate with Grignard Reagent grignard_prep->reaction2 workup2 Quench with NH4Cl and Extract reaction2->workup2 purification Purify by Chromatography/Recrystallization workup2->purification final_product This compound purification->final_product

Caption: Experimental workflow for this compound synthesis.

Alternative Synthesis Routes

An alternative, though less common, synthetic approach involves the reaction of cyclohexyl phenyl ketone with ethyl bromoacetate in a Reformatsky reaction. The resulting ester is then reduced to a diol. Subsequent functional group interconversion of the primary alcohol to a leaving group, followed by alkylation with pyrrolidine, yields this compound.

Conclusion

The synthesis of this compound is a well-established process in medicinal chemistry, primarily relying on the robust and versatile Mannich and Grignard reactions. This guide provides a comprehensive overview of the core synthetic pathway, offering detailed experimental protocols and visual aids to support researchers and professionals in the field of drug development. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, contributing to more efficient production of this important therapeutic agent.

References

Investigating the Blood-Brain Barrier Permeability of Procyclidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyclidine is a synthetic anticholinergic agent utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic efficacy is contingent on its ability to cross the blood-brain barrier (BBB) and exert its effects on the central nervous system (CNS).[2] This technical guide provides a comprehensive overview of the BBB permeability of this compound, consolidating available physicochemical data, outlining key experimental protocols for its assessment, and offering an in-silico prediction of its CNS penetrability.

Core Concepts in Blood-Brain Barrier Permeability

The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Several key metrics are used to quantify the ability of a compound to cross this barrier:

  • Permeability Coefficient (Pe or Papp): This is a measure of the velocity of a compound's passage across the BBB, typically determined using in vitro models.

  • Brain-to-Plasma Concentration Ratio (Kp): This in vivo metric represents the total concentration of a drug in the brain tissue relative to its total concentration in the plasma at steady state.

  • Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): This is considered the gold standard for assessing BBB penetration as it accounts for protein binding in both plasma and brain tissue, reflecting the concentration of the pharmacologically active unbound drug.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 287.4 g/mol [3]
LogP (Octanol-Water Partition Coefficient) 4.1 - 4.2[3][4]
pKa (Strongest Basic) 9.45
Polar Surface Area (PSA) 23.47 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bond Count 5

The high lipophilicity (LogP > 4) and relatively low molecular weight of this compound are favorable characteristics for passive diffusion across the lipid-rich membranes of the BBB.

In Silico Prediction of CNS Permeability: CNS MPO Score

To further estimate the CNS penetration potential of this compound, a Central Nervous System Multiparameter Optimization (CNS MPO) score can be calculated. This scoring function, developed by Pfizer, integrates several physicochemical properties to predict the druglikeness of a compound for CNS targets. The desirability score ranges from 0 to 6, with a higher score indicating a greater probability of favorable CNS properties.

Based on the published methodology and the physicochemical properties of this compound, its CNS MPO score is calculated as follows:

ParameterValueDesirability Score
ClogP 4.150.6
ClogD @ 7.4 ~2.151.0
Molecular Weight 287.41.0
TPSA 23.47 Ų1.0
HBD 11.0
pKa 9.450.2
Total CNS MPO Score 4.8

A CNS MPO score of 4.8 is considered high and suggests that this compound possesses a physicochemical profile that is highly amenable to crossing the blood-brain barrier.

Experimental Protocols for Assessing this compound's BBB Permeability

To definitively quantify the BBB permeability of this compound, a combination of in vitro and in vivo experimental models would be employed.

In Vitro Models

In vitro models provide a high-throughput and cost-effective means to screen for BBB permeability and to investigate specific transport mechanisms.

This cell-free assay assesses the ability of a compound to passively diffuse across an artificial lipid membrane that mimics the BBB.

Methodology:

  • A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane.

  • The donor compartment is filled with a solution of this compound in a buffer at a physiological pH.

  • The acceptor compartment is filled with a matching buffer.

  • The plate is incubated, allowing for the diffusion of this compound from the donor to the acceptor compartment.

  • The concentration of this compound in both compartments is measured over time using a suitable analytical method (e.g., LC-MS/MS).

  • The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the membrane.

PAMPA_Workflow A Prepare Artificial Membrane B Add this compound to Donor Well A->B C Add Buffer to Acceptor Well B->C D Incubate C->D E Measure Concentrations D->E F Calculate Papp E->F

PAMPA-BBB Experimental Workflow

This model utilizes a monolayer of brain endothelial cells grown on a semipermeable membrane to create a more physiologically relevant in vitro BBB.

Methodology:

  • Brain capillary endothelial cells (e.g., hCMEC/D3 or primary cells) are seeded onto the porous membrane of a Transwell insert.

  • The cells are cultured until a confluent monolayer with tight junctions is formed, which is verified by measuring the transendothelial electrical resistance (TEER).

  • This compound is added to the apical (luminal) chamber.

  • Samples are taken from the basolateral (abluminal) chamber at various time points.

  • The concentration of this compound is quantified, and the effective permeability coefficient (Pe) is calculated.

  • To investigate the role of efflux transporters, the experiment can be repeated in the presence of specific inhibitors (e.g., verapamil for P-glycoprotein).

Transwell_Assay cluster_0 Apical (Blood) Side cluster_1 Basolateral (Brain) Side A Add this compound Membrane Cell Monolayer on Porous Membrane A->Membrane Transport B Sample for Analysis Membrane->B

Cell-Based Transwell Assay Diagram

In Vivo Models

In vivo studies in animal models are essential for determining the brain penetration of a drug under physiological conditions.

This method involves measuring the total concentration of this compound in the brain and plasma after administration.

Methodology:

  • This compound is administered to a cohort of laboratory animals (e.g., rats or mice).

  • At a designated time point (ideally at steady state), blood and brain tissue are collected.

  • The concentration of this compound in both plasma and brain homogenate is determined by a validated bioanalytical method.

  • The Kp value is calculated as the ratio of the brain concentration to the plasma concentration.

This technique allows for the direct measurement of the rate of drug transport into the brain, independent of peripheral pharmacokinetics.

Methodology:

  • An animal (typically a rat) is anesthetized, and the common carotid artery is cannulated.

  • The brain is perfused with a physiological buffer containing a known concentration of radiolabeled or non-labeled this compound for a short period.

  • At the end of the perfusion, the brain is removed, and the amount of this compound that has entered the brain tissue is quantified.

  • The brain uptake clearance is calculated, from which the permeability-surface area (PS) product and the permeability coefficient (Pe) can be derived.

InSitu_Perfusion A Anesthetize Animal B Cannulate Carotid Artery A->B C Perfuse with this compound Solution B->C D Collect Brain Tissue C->D E Quantify this compound Uptake D->E F Calculate Permeability E->F

In Situ Brain Perfusion Workflow

Signaling Pathways and Transport Mechanisms

This compound, being a lipophilic molecule, is likely to cross the BBB primarily through passive transcellular diffusion . This process is driven by the concentration gradient of the unbound drug between the blood and the brain.

While there is no direct evidence of this compound being a substrate for specific influx or efflux transporters at the BBB, its chemical structure does not immediately suggest it would be a strong substrate for common efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). However, this would need to be confirmed experimentally using the in vitro Transwell assay with and without specific inhibitors.

Conclusion

Although direct quantitative experimental data on the BBB permeability of this compound is limited in publicly accessible literature, its physicochemical properties and a high calculated CNS MPO score strongly suggest that it is a CNS-penetrant compound. The experimental protocols detailed in this guide provide a robust framework for the definitive quantification of its BBB permeability. Such studies would be invaluable for a more complete understanding of its central nervous system pharmacokinetics and for the development of future CNS-targeted therapies.

References

Procyclidine's Molecular Engagements Beyond the Cholinergic Horizon: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyclidine, a synthetic anticholinergic agent, has long been a mainstay in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic efficacy has been primarily attributed to its potent antagonism of muscarinic acetylcholine receptors, thereby restoring the delicate dopaminergic-cholinergic balance in the basal ganglia.[1][2][3][4][5] However, emerging evidence and its structural similarity to phencyclidine (PCP) suggest that the pharmacological profile of this compound extends beyond the cholinergic system. This technical guide delves into the identification and characterization of this compound's molecular targets beyond its well-established anticholinergic activity, providing a comprehensive resource for researchers and drug development professionals. A deeper understanding of these off-target interactions is crucial for elucidating its complete mechanism of action, predicting potential side effects, and exploring novel therapeutic applications.

Quantitative Analysis of this compound's Binding Profile

While extensive quantitative data on this compound's affinity for its primary muscarinic targets is available, comprehensive screening against a broad panel of non-cholinergic receptors is not as well-documented in publicly accessible literature. The following tables summarize the known binding affinities of this compound for muscarinic receptors to provide a baseline for comparison and highlight the current gaps in our understanding of its off-target interactions.

Table 1: Muscarinic Receptor Binding Affinities of this compound

Receptor SubtypeTest SystemRadioligandKi (nM)Reference
Muscarinic M1Human Neuroblastoma NB-OK 1 cells[3H]pirenzepine1.8
Muscarinic M2Rat Cardiac Membranes[3H]AF-DX 38425
Muscarinic M4Rat Striatum[3H]pirenzepine1.8

Table 2: Potential Non-Cholinergic Molecular Targets of this compound and Status of Quantitative Data

TargetRationale for InvestigationQuantitative Data (Ki)
Sigma-1 ReceptorStructural similarity to phencyclidine (PCP), a known sigma ligand.Not available in public literature.
Sigma-2 ReceptorStructural similarity to PCP.Not available in public literature.
NMDA ReceptorReports of NMDA antagonist properties.Not available in public literature.
Dopamine D2 ReceptorPotential for interaction due to its use in dopamine-related disorders.Not available in public literature.

Key Non-Cholinergic Molecular Targets

Sigma Receptors (σ1 and σ2)

This compound's structural resemblance to phencyclidine (PCP), a well-characterized sigma receptor ligand, strongly suggests that it may also interact with these enigmatic proteins. Sigma receptors, primarily located at the endoplasmic reticulum membrane, are involved in a wide array of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and neuronal survival.

NMDA Receptors

Several studies have reported that this compound possesses N-methyl-D-aspartate (NMDA) receptor antagonist properties. The NMDA receptor, a key player in excitatory synaptic transmission and plasticity, is a well-established target for drugs affecting the central nervous system. Blockade of NMDA receptors can lead to a variety of effects, including anesthesia, analgesia, and psychotomimetic symptoms.

This compound's NMDA antagonistic activity could contribute to its therapeutic effects in movement disorders, but also to some of its side effects, such as confusion and hallucinations. Further research is needed to quantify the potency of this compound at the NMDA receptor and to elucidate the specific subunit composition of the NMDA receptors it targets.

Dopamine D2 Receptors

Given this compound's use in disorders characterized by dopamine dysregulation, a direct interaction with dopamine receptors, particularly the D2 subtype, is a plausible area of investigation. While its primary mechanism is believed to be the modulation of the cholinergic system to indirectly affect dopaminergic signaling, a direct effect on dopamine D2 receptors cannot be ruled out. Phencyclidine has been shown to have a high affinity for the D2High receptor state.

Experimental Protocols

Radioligand Binding Assays

To determine the binding affinity (Ki) of this compound for sigma-1, sigma-2, and dopamine D2 receptors, competitive radioligand binding assays are essential.

Objective: To quantify the affinity of this compound for specific non-cholinergic receptors.

General Protocol Outline:

  • Membrane Preparation:

    • Homogenize tissue (e.g., guinea pig brain for sigma receptors, rat striatum for dopamine D2 receptors) or cultured cells expressing the receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1, [3H]DTG for sigma-2, [3H]spiperone for dopamine D2) and varying concentrations of unlabeled this compound.

    • Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

a) NMDA Receptor Functional Assay (Calcium Flux Assay)

Objective: To determine the functional effect of this compound on NMDA receptor activity.

Protocol Outline:

  • Cell Culture:

    • Culture a suitable cell line expressing NMDA receptors (e.g., primary cortical neurons or a stable cell line).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of this compound or a vehicle control.

    • Stimulate the cells with an NMDA receptor agonist (e.g., NMDA and glycine).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the NMDA-induced calcium influx (IC50).

b) Dopamine Release Assay (In Vitro Microdialysis or Slice Superfusion)

Objective: To assess the effect of this compound on dopamine release from striatal tissue.

Protocol Outline:

  • Tissue Preparation:

    • Prepare acute brain slices containing the striatum from rodents.

    • Alternatively, use an in vivo microdialysis probe implanted in the striatum of an anesthetized or freely moving animal.

  • Assay Procedure:

    • Perfuse the tissue slices or the microdialysis probe with artificial cerebrospinal fluid (aCSF).

    • Collect baseline samples of the perfusate.

    • Switch to aCSF containing varying concentrations of this compound and continue to collect samples.

    • At the end of the experiment, perfuse with a high potassium solution to induce depolarization-mediated dopamine release as a positive control.

  • Dopamine Quantification:

    • Analyze the dopamine content in the collected samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Compare the dopamine levels in the samples collected during this compound perfusion to the baseline levels.

Signaling Pathways and Visualizations

Understanding the signaling pathways associated with this compound's potential non-cholinergic targets is crucial for predicting its downstream cellular effects.

Sigma-1 Receptor Signaling

The sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. Upon ligand binding, it can translocate and interact with various ion channels and signaling proteins to modulate cellular responses.

Sigma1_Signaling This compound This compound Sigma1R Sigma-1 Receptor (ER Membrane) This compound->Sigma1R Binds IP3R IP3 Receptor Sigma1R->IP3R Modulates IonChannels Ion Channels (K⁺, Na⁺, Ca²⁺) Sigma1R->IonChannels Interacts with Ca_ER Ca²⁺ (ER Lumen) IP3R->Ca_ER Releases Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito Uptake CellularResponse Modulation of Neuronal Excitability & Survival Ca_Mito->CellularResponse IonChannels->CellularResponse

Caption: this compound's potential interaction with the Sigma-1 receptor.

NMDA Receptor Signaling

As a non-competitive antagonist, this compound would block the ion channel of the NMDA receptor, preventing calcium influx and subsequent downstream signaling cascades involved in synaptic plasticity and excitotoxicity.

NMDA_Signaling Glutamate Glutamate & Glycine/D-Serine NMDAR NMDA Receptor Glutamate->NMDAR Binds IonChannel Ion Channel NMDAR->IonChannel Opens This compound This compound This compound->IonChannel Blocks Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Synaptic_Plasticity Synaptic Plasticity & Excitotoxicity Downstream->Synaptic_Plasticity D2_Signaling cluster_cAMP Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds This compound This compound This compound->D2R Potentially Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Modulation of Neuronal Activity PKA->CellularResponse

References

A Deep Dive into the Stereoselective Biological Activity of Procyclidine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Procyclidine, a synthetic anticholinergic agent, is clinically utilized as an antiparkinsonian drug. It is a chiral molecule, existing as two enantiomers, (R)-procyclidine and (S)-procyclidine. This technical guide explores the distinct biological activities of these individual enantiomers, focusing on their interactions with muscarinic acetylcholine receptors. A comprehensive understanding of this stereoselectivity is paramount for rational drug design and the development of more targeted therapeutics.

Core Concept: Stereoselectivity in this compound's Action

The pharmacological activity of this compound is primarily mediated through its antagonism of muscarinic acetylcholine receptors (mAChRs). Crucially, this interaction is highly stereoselective, with one enantiomer exhibiting significantly greater affinity for these receptors than the other.

Quantitative Data on Receptor Binding Affinity

Receptor Subtype(R)-Procyclidine Affinity(S)-Procyclidine Affinity (relative to (R)-enantiomer)
M1 High130-fold lower[1]
M2 Moderate40-fold lower[1]
M4 High130-fold lower[1]

This marked difference in affinity underscores the critical role of stereochemistry in the molecular recognition of this compound by its target receptors. The (R)-enantiomer is considered the eutomer, the pharmacologically more active enantiomer.

Experimental Protocols

The determination of the biological activity of individual enantiomers involves a combination of receptor binding and functional assays.

Radioligand Binding Assays for Determining Receptor Affinity (Ki)

These assays are fundamental in quantifying the affinity of a ligand for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of (R)-procyclidine and (S)-procyclidine for muscarinic receptor subtypes (M1, M2, M3, M4, M5).

General Methodology:

  • Membrane Preparation:

    • Homogenization of tissues or cells expressing the target muscarinic receptor subtype (e.g., CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors) in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Centrifugation to pellet the cell membranes, followed by washing and resuspension in the assay buffer.

    • Protein concentration determination using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • Incubation of a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-subtype-selective muscarinic antagonist) with the prepared membranes.

    • Addition of increasing concentrations of the unlabeled competitor ligand ((R)-procyclidine or (S)-procyclidine).

    • Incubation at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

    • Separation of bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Washing of the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Quantification of the radioactivity retained on the filters using liquid scintillation counting.

    • Generation of competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Determination of the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculation of the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays for Determining Antagonist Potency (IC50)

Functional assays measure the ability of a compound to inhibit the physiological response induced by an agonist.

Objective: To determine the potency of (R)-procyclidine and (S)-procyclidine in antagonizing agonist-induced responses at muscarinic receptors.

General Methodology (e.g., Calcium Mobilization Assay for Gq-coupled M1, M3, M5 receptors):

  • Cell Culture:

    • Use of a cell line stably expressing the muscarinic receptor subtype of interest (e.g., HEK293 cells expressing human M1 receptors).

    • Loading of the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • Pre-incubation of the cells with varying concentrations of the antagonist ((R)-procyclidine or (S)-procyclidine).

    • Stimulation of the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine).

    • Measurement of the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis:

    • Generation of concentration-response curves for the antagonist.

    • Determination of the IC50 value, which represents the concentration of the antagonist that produces 50% inhibition of the agonist-induced response.

Visualizations

Signaling Pathways of Muscarinic Receptor Subtypes Antagonized by this compound

This compound is a non-selective antagonist of M1, M2, and M4 muscarinic receptors. The following diagrams illustrate the canonical signaling pathways of these receptors, which are blocked by this compound.

Gq_signaling cluster_receptor Cell Membrane This compound (R)-Procyclidine (Antagonist) M1_M4 M1/M4 Receptor (Gq/11-coupled) This compound->M1_M4 Gq Gαq/11 M1_M4->Gq Agonist Binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Antagonism of Gq/11-coupled M1/M4 receptor signaling by (R)-procyclidine.

Gi_signaling cluster_receptor Cell Membrane This compound (R)-Procyclidine (Antagonist) M2_M4 M2/M4 Receptor (Gi/o-coupled) This compound->M2_M4 Gi Gαi/o M2_M4->Gi Agonist Binding AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Inactivation cAMP->PKA Leads to

Caption: Antagonism of Gi/o-coupled M2/M4 receptor signaling by (R)-procyclidine.

Experimental Workflow for Determining Enantiomeric Binding Affinity

The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the Ki of this compound enantiomers.

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells/Tissues expressing mAChRs) Incubation Incubation: Membranes + Radioligand + Increasing concentrations of (R)- or (S)-Procyclidine Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]-NMS) Radioligand_Prep->Incubation Enantiomer_Prep This compound Enantiomer Stock Solutions ((R)- and (S)-) Enantiomer_Prep->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Filter Washing (Removes non-specific binding) Filtration->Washing Counting Scintillation Counting (Quantifies bound radioactivity) Washing->Counting Curve_Fitting Competition Curve Fitting (Determine IC50) Counting->Curve_Fitting Ki_Calc Ki Calculation (Cheng-Prusoff Equation) Curve_Fitting->Ki_Calc

Caption: Workflow for determining the binding affinity of this compound enantiomers.

Conclusion

The biological activity of this compound is markedly stereoselective, with the (R)-enantiomer demonstrating significantly higher affinity for muscarinic M1, M2, and M4 receptors compared to the (S)-enantiomer. This profound difference in molecular recognition highlights the importance of considering stereochemistry in drug design and development. Further research to elucidate the precise binding kinetics and functional consequences of each enantiomer at all five muscarinic receptor subtypes will provide a more complete understanding of this compound's pharmacological profile and may pave the way for the development of novel, more selective anticholinergic agents.

References

Structure-Activity Relationship (SAR) Studies of Procyclidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyclidine, a synthetic anticholinergic agent, is a non-selective muscarinic acetylcholine receptor antagonist used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic effects are primarily mediated through the blockade of muscarinic receptors in the central nervous system. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on the molecular determinants of their binding affinity and selectivity for muscarinic receptor subtypes. Quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this area.

Introduction to this compound and its Mechanism of Action

This compound (α-cyclohexyl-α-phenyl-1-pyrrolidinepropanol) exerts its pharmacological effects by competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors.[1] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in numerous physiological functions. This compound exhibits a non-selective binding profile, with affinity for M1, M2, and M4 receptors, while its activity at M3 and M5 receptors is less characterized.[1][2] The blockade of these receptors, particularly in the striatum, helps to restore the balance between the cholinergic and dopaminergic systems, which is disrupted in Parkinson's disease.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G-protein signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The differential signaling pathways of muscarinic receptor subtypes provide a basis for the development of subtype-selective ligands with improved therapeutic profiles and reduced side effects.

Gq_coupled_signaling cluster_receptor Cell Membrane M1/M3/M5 M1/M3/M5 Gq/11 Gq/11 M1/M3/M5->Gq/11 Activates Acetylcholine Acetylcholine Acetylcholine->M1/M3/M5 Binds to PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates

Gq-coupled muscarinic receptor signaling pathway.

Gi_coupled_signaling cluster_receptor Cell Membrane M2/M4 M2/M4 Gi/o Gi/o M2/M4->Gi/o Activates Acetylcholine Acetylcholine Acetylcholine->M2/M4 Binds to Adenylyl_Cyclase Adenylyl Cyclase Gi/o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase

Gi-coupled muscarinic receptor signaling pathway.

Structure-Activity Relationship (SAR) of this compound Analogs

The binding affinity of this compound analogs to muscarinic receptors is highly dependent on their stereochemistry and the nature of the substituents on the core structure. The following sections summarize the key SAR findings based on available quantitative data.

Quantitative Binding Data

The binding affinities of this compound enantiomers and two achiral analogs at human M1, rat M2, and rat M4 muscarinic receptors are presented in Table 1. The data highlights the importance of stereoselectivity and the role of the cyclohexyl and phenyl groups in receptor recognition.

CompoundM1 Ki (nM)M2 Ki (nM)M4 Ki (nM)
(R)-Procyclidine2.3302.5
(S)-Procyclidine3001200330
Pyrrinol (diphenyl analog)189020
Hexahydro-procyclidine (dicyclohexyl analog)3030050

Data sourced from a study on the stereoselectivity of this compound binding.[3]

Analysis of SAR
  • Stereochemistry: (R)-Procyclidine exhibits significantly higher affinity for M1 and M4 receptors compared to its (S)-enantiomer, with a 130-fold difference in affinity. The difference is less pronounced at the M2 receptor (40-fold). This indicates that the stereochemistry at the chiral center is a critical determinant of high-affinity binding, particularly at M1 and M4 subtypes.

  • Role of the Cyclohexyl and Phenyl Rings: The replacement of the cyclohexyl group with a phenyl group (Pyrrinol) results in an eight-fold and three-fold decrease in affinity for M1/M4 and M2 receptors, respectively, compared to (R)-procyclidine. Conversely, replacing the phenyl group with a cyclohexyl group (Hexahydro-procyclidine) leads to a 10- to 20-fold decrease in affinity across the three receptor subtypes. These findings suggest that the presence of both a phenyl and a cyclohexyl group is optimal for high-affinity binding. The muscarinic receptor appears to have two distinct binding sites, one that preferentially interacts with the phenyl group and another that favors the cyclohexyl group.

  • Importance of the Hydroxyl and Amino Groups: The presence of the hydroxyl group and the protonated amino group are also crucial for binding. The hydroxyl group can participate in hydrogen bonding interactions within the receptor binding pocket, while the positively charged nitrogen of the pyrrolidine ring likely forms an ionic bond with an acidic residue in the receptor.

SAR_Logic cluster_sar SAR of this compound Analogs cluster_modifications Structural Modifications cluster_effects Impact on Binding Affinity Procyclidine_Core This compound Core (α-cyclohexyl-α-phenyl-1-pyrrolidinepropanol) Stereochemistry Stereochemistry Procyclidine_Core->Stereochemistry Cyclohexyl_Ring Cyclohexyl_Ring Procyclidine_Core->Cyclohexyl_Ring Phenyl_Ring Phenyl_Ring Procyclidine_Core->Phenyl_Ring Pyrrolidine_Ring Pyrrolidine_Ring Procyclidine_Core->Pyrrolidine_Ring High_Affinity High Affinity (R-enantiomer favored) Stereochemistry->High_Affinity Reduced_Affinity_Cyclohexyl Reduced Affinity (Replacement of Cyclohexyl) Cyclohexyl_Ring->Reduced_Affinity_Cyclohexyl Reduced_Affinity_Phenyl Reduced Affinity (Replacement of Phenyl) Phenyl_Ring->Reduced_Affinity_Phenyl Altered_Selectivity Altered Subtype Selectivity Pyrrolidine_Ring->Altered_Selectivity

Logical relationships in the SAR of this compound analogs.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound analogs for muscarinic receptors is typically performed using a competitive radioligand binding assay. This section provides a detailed methodology for this key experiment.

Principle

This assay measures the ability of an unlabeled test compound (this compound analog) to compete with a radiolabeled ligand for binding to muscarinic receptors in a tissue or cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Materials
  • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

  • Receptor Source: Membranes from cells expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells) or from tissues rich in muscarinic receptors (e.g., rat brain cortex for M1, heart for M2).

  • Test Compounds: this compound analogs dissolved in an appropriate solvent.

  • Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure
  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • Test compound at various concentrations or vehicle (for total binding) or non-specific binding control (e.g., 1 µM atropine).

    • Radioligand ([3H]NMS) at a concentration close to its Kd.

    • Membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Experimental_Workflow cluster_workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep 1. Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Prep Assay_Setup 2. Assay Setup (96-well plate) - Buffer - Test Compound/Vehicle/NSB - Radioligand ([3H]NMS) - Membranes Membrane_Prep->Assay_Setup Incubation 3. Incubation (e.g., 60-120 min at 25°C) Assay_Setup->Incubation Filtration 4. Filtration & Washing (Separate bound from free) Incubation->Filtration Counting 5. Scintillation Counting (Measure radioactivity) Filtration->Counting Data_Analysis 6. Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs at muscarinic receptors is a complex interplay of stereochemistry and specific structural features. The presence of a cyclohexyl and a phenyl group in the (R)-configuration is optimal for high-affinity binding to M1 and M4 receptors. Further research should focus on synthesizing and evaluating a broader range of analogs with systematic modifications to the core structure to develop more potent and subtype-selective muscarinic antagonists. This could involve substitutions on the aromatic and aliphatic rings, alterations of the amino alcohol chain, and modifications of the pyrrolidine ring. Such studies, guided by the principles outlined in this guide, will be instrumental in the development of novel therapeutics for neurological disorders with improved efficacy and reduced side effects.

References

Methodological & Application

Procyclidine Efficacy in Animal Models of Parkinson's Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models of Parkinson's disease (PD) for assessing the efficacy of the anticholinergic drug, procyclidine. Detailed protocols for model induction, drug administration, and behavioral assessment are provided, along with a summary of expected quantitative outcomes and relevant biological pathways.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor symptoms such as tremor, rigidity, and bradykinesia. This compound, an anticholinergic agent, is used to manage these symptoms by acting as a competitive antagonist at muscarinic M1 receptors, thereby reducing the relative overactivity of the cholinergic system in the basal ganglia that occurs with dopamine depletion.[1] Animal models are crucial for preclinical evaluation of therapeutic agents like this compound. This document outlines the use of three common neurotoxin-based models: the 6-hydroxydopamine (6-OHDA) rat model, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, and the reserpine-induced rodent model.

Signaling Pathway of this compound in Parkinson's Disease

In a healthy state, there is a balance between dopamine and acetylcholine in the basal ganglia, which is crucial for smooth motor control. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative increase in cholinergic activity, contributing to motor deficits. This compound, a muscarinic M1 receptor antagonist, works by blocking the action of acetylcholine in the striatum, helping to restore the balance between the dopaminergic and cholinergic systems.

This compound Signaling Pathway cluster_0 Normal State cluster_1 Parkinson's Disease cluster_2 This compound Treatment Dopamine Dopamine Balance Balanced Motor Output Dopamine->Balance Acetylcholine Acetylcholine Acetylcholine->Balance Dopamine_PD Reduced Dopamine Imbalance Motor Deficits Dopamine_PD->Imbalance Acetylcholine_PD Acetylcholine Acetylcholine_PD->Imbalance This compound This compound M1_Receptor M1 Receptor This compound->M1_Receptor Blocks Acetylcholine_Treated Acetylcholine Acetylcholine_Treated->M1_Receptor Restored_Balance Improved Motor Function M1_Receptor->Restored_Balance Dopamine_PD_Treated Reduced Dopamine Dopamine_PD_Treated->Restored_Balance

This compound's Mechanism of Action

Animal Models and Experimental Protocols

A general workflow for testing this compound efficacy in these animal models is outlined below.

Experimental_Workflow Animal_Model Animal Model Induction (6-OHDA, MPTP, or Reserpine) Baseline Baseline Behavioral Assessment Animal_Model->Baseline Treatment This compound or Vehicle Administration Baseline->Treatment Post_Treatment Post-Treatment Behavioral Assessment Treatment->Post_Treatment Analysis Data Analysis and Comparison Post_Treatment->Analysis

General Experimental Workflow
6-Hydroxydopamine (6-OHDA) Rat Model

This model involves the unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle (MFB) of rats, causing a progressive loss of dopaminergic neurons on one side of the brain. This unilateral lesion leads to characteristic rotational behavior when the animal is challenged with dopamine agonists like apomorphine.

Protocol for 6-OHDA Lesion Induction:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (200-250g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

  • Stereotaxic Surgery: Secure the rat in a stereotaxic frame.

  • Pre-treatment: To protect noradrenergic neurons, administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.

  • 6-OHDA Injection: Inject 8 µg of 6-OHDA (in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle at the following coordinates relative to bregma: AP -4.4 mm, ML +1.2 mm, DV -7.8 mm. The injection should be performed slowly over several minutes.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery. Allow at least two weeks for the lesion to develop fully.

This compound Treatment and Behavioral Assessment:

  • Drug Administration: Administer this compound hydrochloride at various doses (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle to different groups of lesioned rats.

  • Apomorphine-Induced Rotational Behavior: 30 minutes after this compound or vehicle administration, inject apomorphine (0.5 mg/kg, s.c.) to induce contralateral rotations. Record the number of full 360° turns for 30-60 minutes. A reduction in the number of rotations in the this compound-treated groups compared to the vehicle group indicates efficacy. While direct quantitative data for this compound is limited in readily available literature, a similar anticholinergic, trihexyphenidyl, has been studied, although it showed no significant effect on some neurobehavioral changes in a bilateral 6-OHDA lesion model.[2]

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model

MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of mice, mimicking some of the pathological features of Parkinson's disease. This model is widely used to study motor deficits and the effects of potential therapeutic agents.

Protocol for MPTP Induction:

  • Animal Selection: Use male C57BL/6 mice, as they are particularly susceptible to MPTP neurotoxicity.

  • MPTP Administration: Administer MPTP hydrochloride at a dose of 20-30 mg/kg (free base) via intraperitoneal (i.p.) injection once daily for five consecutive days. Handle MPTP with extreme caution in a certified chemical fume hood, as it is toxic to humans.

  • Post-injection Monitoring: Monitor the mice for any adverse effects. The full extent of the lesion develops within 7-21 days.

This compound Treatment and Behavioral Assessment:

  • Drug Administration: Following the development of the lesion, administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle.

  • Rotarod Test: This test assesses motor coordination and balance. Place the mouse on a rotating rod with increasing speed and record the latency to fall. An improvement in the time spent on the rod in this compound-treated mice compared to vehicle-treated mice indicates a therapeutic effect.

  • Cylinder Test: This test evaluates forelimb akinesia. Place the mouse in a transparent cylinder and record the number of times it rears and touches the wall with its left, right, or both forepaws. A more balanced use of both paws in the this compound group would suggest efficacy.

Reserpine-Induced Rodent Model

Reserpine is a drug that depletes monoamines (dopamine, norepinephrine, and serotonin) from nerve terminals, leading to a state of akinesia, rigidity, and tremor in rodents, which resembles parkinsonian symptoms. This is a pharmacological model rather than a neurodegenerative one.

Protocol for Reserpine Induction:

  • Animal Selection: Wistar rats or Swiss mice can be used.

  • Reserpine Administration: Administer reserpine at a dose of 1-5 mg/kg, i.p. or s.c. The symptoms typically appear within a few hours of administration. For a more progressive model, lower doses (e.g., 0.1 mg/kg) can be administered on alternate days for an extended period.[3]

This compound Treatment and Behavioral Assessment:

  • Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle after the onset of reserpine-induced symptoms.

  • Catalepsy Test (Bar Test): This test measures akinesia and rigidity. Place the animal's forepaws on an elevated horizontal bar. The time it takes for the animal to remove its paws from the bar is recorded. A shorter duration in the this compound-treated group indicates a reduction in catalepsy.

  • Tremor and Rigidity Assessment: Observe and score the severity of tremors and rigidity based on a pre-defined scale. A reduction in these scores would indicate this compound efficacy.

Data Presentation

While specific quantitative data for this compound across all these models and tests is not extensively consolidated in single studies, the following tables represent the expected format for presenting such data. Researchers should populate these tables with their experimental findings.

Table 1: Effect of this compound on Apomorphine-Induced Rotations in 6-OHDA Lesioned Rats

Treatment GroupDose (mg/kg)Mean Net Rotations/30 min (± SEM)% Reduction vs. Vehicle
Sham + Vehicle-
6-OHDA + Vehicle-
6-OHDA + this compound1
6-OHDA + this compound5
6-OHDA + this compound10

Table 2: Effect of this compound on Rotarod Performance in MPTP-Treated Mice

Treatment GroupDose (mg/kg)Mean Latency to Fall (s) (± SEM)% Improvement vs. Vehicle
Control + Vehicle-
MPTP + Vehicle-
MPTP + this compound5
MPTP + this compound10
MPTP + this compound20

Table 3: Effect of this compound on Reserpine-Induced Catalepsy in Rats

Treatment GroupDose (mg/kg)Mean Catalepsy Duration (s) (± SEM)% Reduction vs. Vehicle
Control + Vehicle-
Reserpine + Vehicle-
Reserpine + this compound1
Reserpine + this compound5
Reserpine + this compound10

Conclusion

The 6-OHDA, MPTP, and reserpine models provide valuable platforms for evaluating the efficacy of this compound in alleviating parkinsonian motor symptoms. The protocols outlined in these application notes offer a standardized approach for conducting such preclinical studies. The data generated from these experiments, when presented in a clear and structured format, can significantly contribute to the understanding of this compound's therapeutic potential and its mechanism of action in the context of Parkinson's disease.

References

Application Note: A Validated RP-HPLC Method for the Quantification of Procyclidine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Procyclidine is an anticholinergic drug utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in biological samples. The described method is simple, precise, and accurate, making it suitable for routine analysis in a laboratory setting.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of this compound from plasma samples.

Materials:

  • Human plasma

  • This compound standard solutions

  • Internal Standard (IS) solution (e.g., Trihexyphenidyl or this compound D11 hydrochloride)

  • Methyl tertiary butyl ether (MTBE) or a mixture of diethyl ether and dichloromethane (70:30 v/v)

  • Methanol

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Sample evaporator

Procedure:

  • Pipette 250 µL of plasma sample into a clean centrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Vortex the mixture for approximately 30-60 seconds.

  • Add 3 mL of the extraction solvent (e.g., MTBE).

  • Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3500-4000 rpm for 5-10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean test tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

RP-HPLC Method

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterCondition 1Condition 2
Column Chiral-AGP, 100 x 4.0 mm, 5.0 µmZodiac C18, 50 x 4.6 mm, 5 µm
Mobile Phase 10 mM Sodium Acetate (pH 4.1 with acetic acid) : Acetonitrile (95:5 v/v)[1]Methanol : 0.1% Formic Acid in Water (70:30 v/v)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min
Column Temperature 30°CAmbient
Detection Wavelength 210 nmNot specified (requires optimization)
Injection Volume 20 µL (typical, can be optimized)1 µL
Run Time < 15 minutes2 minutes

System Suitability: Before sample analysis, the chromatographic system should be equilibrated by pumping the mobile phase until a stable baseline is achieved. System suitability is assessed by injecting replicate standards and evaluating parameters such as peak area reproducibility, tailing factor, and theoretical plates. The tailing factor for the this compound peak should ideally be less than 2.

Method Validation

The analytical method was validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and sensitivity.

Validation Parameters Summary:

ParameterResult (HPLC Method)Result (LC-MS/MS Method)
Linearity Range 2-200 µg/mL0.5-120 ng/mL
Correlation Coefficient (r²) 0.999≥ 0.99
Accuracy (Recovery) 99.20% to 100.66%Average Recovery: 91.118%
Precision (%RSD) < 2%Within acceptable limits per USFDA guidelines
Limit of Quantification (LOQ) Not explicitly stated0.1 ng/mL
Selectivity/Specificity Method is specific for this compound in the presence of its degradants.No interference from endogenous plasma components observed.
Robustness Unaffected by small, deliberate changes in flow rate.Not explicitly stated

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis plasma Plasma Sample (250 µL) add_is Add Internal Standard (25 µL) plasma->add_is vortex1 Vortex (30-60s) add_is->vortex1 add_solvent Add Extraction Solvent (3 mL) vortex1->add_solvent vortex2 Vortex (1-2 min) add_solvent->vortex2 centrifuge Centrifuge (3500 rpm, 5 min, 4°C) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject into HPLC System reconstitute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for this compound Quantification in Biological Samples.

validation_parameters cluster_details Parameter Assessment method Validated RP-HPLC Method params Validation Parameters Linearity & Range Accuracy Precision Selectivity Sensitivity (LOD/LOQ) Robustness method->params linearity Correlation Coefficient (r²) params:f0->linearity accuracy Recovery (%) params:f1->accuracy precision Repeatability & Intermediate Precision (%RSD) params:f2->precision selectivity No Interference params:f3->selectivity sensitivity Signal-to-Noise Ratio params:f4->sensitivity robustness Deliberate Method Variations params:f5->robustness

Caption: Key Parameters for Method Validation.

References

Application Notes and Protocols for Procyclidine Dosage in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of procyclidine in murine models, guidance on dosage calculations, and descriptions of relevant behavioral assays to evaluate its efficacy. This compound is an anticholinergic agent primarily used to treat Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its mechanism of action involves the antagonism of muscarinic acetylcholine receptors, which helps to restore the balance between the dopaminergic and cholinergic systems in the brain.[2][3]

Data Presentation

This compound Dosage Information in Rodent Models

The following table summarizes reported dosages of this compound in rodent studies. It is important to note that optimal dosage can vary depending on the specific mouse strain, age, sex, and the experimental paradigm.

SpeciesRoute of AdministrationDosage Range (mg/kg)Application/ContextReference(s)
MouseIntravenous (IV)60LD50[4]
MouseSubcutaneous (SC)300Non-toxic dose[4]
RatIntraperitoneal (IP)5 - 20Toxin-induced catalepsy reversal (effective dose range)
RatSubcutaneous (SC)0.3 - 6.0Combination studies for neuroprotection
RatIntraperitoneal (IP)10 - 75Locomotor activity studies
Human to Murine Dose Conversion

In the absence of extensive dose-response data in mice, an estimated starting dose can be calculated from the human clinical dose. The recommended human maintenance dose for Parkinsonism is typically 15-30 mg per day, and for drug-induced extrapyramidal symptoms, it is 10-30 mg per day.

Using the body surface area (BSA) normalization method, the Human Equivalent Dose (HED) can be converted to a mouse-equivalent dose (MED). The conversion factor for a 60 kg human to a 20 g mouse is approximately 12.3.

Example Calculation:

  • Human Dose: 20 mg/day for a 60 kg person ≈ 0.33 mg/kg

  • Estimated Mouse Dose (mg/kg): Human Dose (mg/kg) x 12.3

  • Estimated Mouse Dose (mg/kg): 0.33 mg/kg x 12.3 ≈ 4.06 mg/kg

This calculated dose should be considered a starting point for dose-ranging studies in the specific murine model being used.

Experimental Protocols

Preparation of this compound Hydrochloride for Injection

This compound hydrochloride is soluble in water. For in vivo administration, sterile saline (0.9% NaCl) is a suitable vehicle.

Materials:

  • This compound hydrochloride powder

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume.

  • Aseptically weigh the this compound hydrochloride powder and transfer it to a sterile vial.

  • Add the calculated volume of sterile saline to the vial.

  • Vortex the solution until the this compound hydrochloride is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the prepared solution at 4°C and protect it from light. It is recommended to use freshly prepared solutions for each experiment.

Administration Routes in Murine Models

The choice of administration route will depend on the desired pharmacokinetic profile and the experimental design.

1. Oral Gavage (PO)

  • Procedure: A feeding needle of appropriate size (e.g., 20-22 gauge for adult mice) is attached to a syringe containing the this compound solution. The mouse is gently restrained, and the needle is carefully inserted into the esophagus and advanced into the stomach. The solution is then slowly administered.

  • Maximum Volume: Up to 10 ml/kg body weight.

2. Intraperitoneal Injection (IP)

  • Procedure: The mouse is securely restrained to expose the abdomen. A 25-27 gauge needle is inserted into the lower right quadrant of the abdomen at a 30-45° angle. Care should be taken to avoid puncturing the internal organs.

  • Maximum Volume: Up to 10 ml/kg body weight.

3. Subcutaneous Injection (SC)

  • Procedure: A loose fold of skin, typically over the back or flank, is lifted. A 25-27 gauge needle is inserted into the base of the skin tent.

  • Maximum Volume: Up to 10 ml/kg body weight per site.

4. Intravenous Injection (IV) - Tail Vein

  • Procedure: The mouse is placed in a restraint device to expose the tail. The lateral tail vein is dilated using a heat lamp or warm water. A 27-30 gauge needle is inserted into the vein, and the solution is injected slowly.

  • Maximum Volume: Up to 5 ml/kg as a bolus injection.

Mandatory Visualizations

Signaling Pathways of this compound

This compound is a non-selective muscarinic acetylcholine receptor antagonist, with effects on M1, M2, and M4 receptors.

Procyclidine_Signaling_Pathways cluster_M1 M1 Receptor (Gq-coupled) cluster_M2_M4 M2/M4 Receptors (Gi-coupled) M1 M1 Receptor PLC Phospholipase C (PLC) M1->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_M1 Cellular Response Ca_release->Cellular_Response_M1 PKC->Cellular_Response_M1 M2_M4 M2/M4 Receptors AC Adenylyl Cyclase (AC) M2_M4->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_M2_M4 Cellular Response PKA->Cellular_Response_M2_M4 This compound This compound This compound->M1 Antagonizes This compound->M2_M4 Antagonizes Acetylcholine Acetylcholine Acetylcholine->M1 Acetylcholine->M2_M4

Caption: this compound antagonizes M1, M2, and M4 muscarinic acetylcholine receptors.

Experimental Workflow for Evaluating this compound in a Murine Model of Parkinson's Disease

This diagram outlines a typical workflow for assessing the efficacy of this compound in a neurotoxin-induced mouse model of Parkinson's disease.

Procyclidine_Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Analysis Induction Induce Parkinsonism (e.g., MPTP or Haloperidol) Treatment_Group Administer this compound (various doses and routes) Induction->Treatment_Group Vehicle_Group Administer Vehicle Control Induction->Vehicle_Group Rotarod Rotarod Test (Motor Coordination) Treatment_Group->Rotarod Bar_Test Bar Test (Catalepsy) Treatment_Group->Bar_Test Open_Field Open Field Test (Locomotor Activity) Treatment_Group->Open_Field Vehicle_Group->Rotarod Vehicle_Group->Bar_Test Vehicle_Group->Open_Field Data_Analysis Data Collection and Statistical Analysis Rotarod->Data_Analysis Bar_Test->Data_Analysis Open_Field->Data_Analysis Conclusion Conclusion on This compound Efficacy Data_Analysis->Conclusion

Caption: Workflow for testing this compound in a murine Parkinson's disease model.

Key Experiments and Behavioral Assays

Haloperidol-Induced Catalepsy

This model is used to screen for drugs with potential efficacy against drug-induced extrapyramidal symptoms. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rodents.

  • Protocol:

    • Administer haloperidol (e.g., 0.5-1 mg/kg, IP) to induce catalepsy.

    • After a set period (e.g., 30-60 minutes), administer this compound or vehicle.

    • Assess catalepsy at various time points using the bar test.

  • Bar Test: The mouse's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency to remove both paws from the bar is measured. An increased latency indicates catalepsy.

MPTP-Induced Parkinsonism

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

  • Protocol:

    • Administer MPTP according to an established protocol (e.g., subacute or chronic administration).

    • After the development of motor deficits, begin treatment with this compound or vehicle.

    • Evaluate motor function using a battery of behavioral tests.

  • Rotarod Test: This test assesses motor coordination and balance. The mouse is placed on a rotating rod, and the latency to fall is recorded.

  • Open Field Test: This test measures general locomotor activity, exploratory behavior, and anxiety-like behavior. Parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency are recorded.

  • Pole Test: This test evaluates bradykinesia. The mouse is placed head-up on top of a vertical pole, and the time to turn and descend is measured.

By following these detailed protocols and utilizing the provided dosage information as a guide, researchers can effectively design and execute studies to evaluate the therapeutic potential of this compound in murine models of Parkinson's disease and drug-induced extrapyramidal symptoms.

References

In Vitro Assays for Determining the Anticholinergic Potency of Procyclidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyclidine is an anticholinergic agent utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic effect is primarily mediated through the antagonism of muscarinic acetylcholine receptors (mAChRs). A thorough in vitro characterization of this compound's anticholinergic potency is crucial for understanding its pharmacological profile and for the development of novel therapeutic agents with improved selectivity.

This document provides detailed application notes and protocols for two primary types of in vitro assays to determine the anticholinergic potency of this compound: radioligand binding assays and functional cellular assays. These assays allow for the determination of key pharmacological parameters such as the equilibrium dissociation constant (Ki), the half-maximal inhibitory concentration (IC50), and the pA2 value, which collectively define the antagonist's affinity and potency at the five muscarinic receptor subtypes (M1-M5).

This compound acts as a non-selective antagonist of muscarinic acetylcholine M1, M2, and M4 receptors, with its activity at M3 and M5 receptors being less defined.[2] The protocols outlined below are designed to be adaptable for the characterization of this compound and other novel anticholinergic compounds.

Data Presentation: this compound's Anticholinergic Potency

The following tables summarize the quantitative data for this compound's binding affinity at human muscarinic acetylcholine receptors.

Table 1: this compound Binding Affinities (Ki) at Muscarinic Receptor Subtypes

Receptor Subtype(R)-Procyclidine Ki (nM)(S)-Procyclidine Ki (nM)Racemic this compound Ki (nM)RadioligandCell Line/Tissue SourceReference
M1 4.66004.68[3H]pirenzepineHuman neuroblastoma NB-OK 1 cells
M2 25100025.1[3H]AF-DX 116Rat cardiac membranes
M3 --12.3--
M4 6.28006.92[3H]pirenzepineRat striatum
M5 --23.9--

Note: The study by Waelbroeck et al. (1990) demonstrated significant stereoselectivity, with the (R)-enantiomer of this compound exhibiting substantially higher affinity for M1, M2, and M4 receptors compared to the (S)-enantiomer.

Table 2: Illustrative Functional Potency of a Muscarinic Antagonist (Atropine) for Schild Analysis

Due to the lack of publicly available pA2 values for this compound from functional assays, data for the non-selective muscarinic antagonist atropine is provided for illustrative purposes.

Receptor SubtypeAgonistAssay TypepA2 ValueReference
M3 CarbacholIsolated tissue contraction8.72 ± 0.28

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a direct measure of the affinity of a ligand for a receptor. These assays are typically performed using cell membranes expressing a specific muscarinic receptor subtype and a radiolabeled ligand that binds to the same receptor. The ability of a test compound, such as this compound, to displace the radioligand is quantified to determine its binding affinity (Ki).

Protocol 1: Competitive Radioligand Binding Assay for M1-M5 Receptors

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes.

Materials:

  • Cell Membranes: Commercially available or prepared from cell lines stably expressing human M1, M2, M3, M4, or M5 receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS) or another suitable muscarinic antagonist radioligand.

  • This compound Hydrochloride: Stock solution prepared in an appropriate solvent (e.g., DMSO or water).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM atropine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well Filter Plates: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Manifold.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: If not using commercially available membranes, homogenize cells expressing the target receptor in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • This compound (at various concentrations, typically in a serial dilution) or vehicle for total binding wells.

    • Atropine (1 µM final concentration) for non-specific binding wells.

    • Radioligand ([3H]NMS at a concentration close to its Kd).

    • Cell membranes (typically 10-50 µg of protein per well).

  • Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a filtration manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding (counts in the absence of competing ligand).

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

G prep Prepare Reagents: - Cell Membranes - Radioligand - this compound Dilutions - Assay Buffer plate Plate Setup (96-well): - Add Buffer, this compound/Vehicle/Atropine - Add Radioligand - Add Membranes prep->plate incubate Incubate to Reach Equilibrium (e.g., 60-90 min at RT) plate->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filters (Remove unbound radioligand) filter->wash count Scintillation Counting (Quantify bound radioactivity) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff count->analyze

Caption: Signaling pathways of muscarinic acetylcholine receptors.

References

Application Notes and Protocols for Procyclidine in a Rat Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant challenge in clinical management. Current therapeutic options often provide inadequate relief and are associated with dose-limiting side effects. Procyclidine, a drug traditionally used for treating Parkinson's disease and drug-induced extrapyramidal symptoms, has emerged as a potential candidate for neuropathic pain management due to its dual mechanism of action.[1] this compound acts as a muscarinic acetylcholine receptor antagonist and also exhibits N-methyl-D-aspartate (NMDA) receptor antagonist properties.[1] The latter is particularly relevant to neuropathic pain, as NMDA receptor activation is a key mechanism in central sensitization, a phenomenon underlying the amplification of pain signals in the spinal cord.[2][3] Furthermore, there is a theoretical basis for investigating its interaction with sigma-1 receptors, which are also implicated in pain modulation. This document provides a detailed experimental protocol for evaluating the efficacy of this compound in the Chronic Constriction Injury (CCI) rat model of neuropathic pain.

Mechanism of Action in Neuropathic Pain

This compound's potential analgesic effects in neuropathic pain are believed to be mediated through two primary pathways:

  • Muscarinic Acetylcholine Receptor Antagonism: this compound blocks muscarinic receptors, which are involved in cholinergic signaling.[4] While the precise role of muscarinic antagonism in neuropathic pain is complex, modulation of the cholinergic system can influence nociceptive processing.

  • NMDA Receptor Antagonism: this compound has been shown to possess NMDA antagonist properties. In the context of neuropathic pain, nerve injury leads to excessive release of glutamate in the spinal cord, which over-activates NMDA receptors on dorsal horn neurons. This contributes to central sensitization, characterized by hyperalgesia (an exaggerated response to painful stimuli) and allodynia (pain in response to normally non-painful stimuli). By blocking NMDA receptors, this compound can potentially dampen this hyperexcitability and reduce pain hypersensitivity.

Signaling Pathway Diagram

procyclidine_moa cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Pain_Signal Increased Neuronal Excitability (Central Sensitization) NMDA_Receptor->Pain_Signal Muscarinic_Receptor Muscarinic Receptor Muscarinic_Receptor->Pain_Signal Sigma1_Receptor Sigma-1 Receptor (Potential Target) Sigma1_Receptor->Pain_Signal modulates Nerve_Injury Peripheral Nerve Injury Glutamate_Release Glutamate Release Nerve_Injury->Glutamate_Release causes This compound This compound This compound->NMDA_Receptor antagonizes This compound->Muscarinic_Receptor antagonizes This compound->Sigma1_Receptor antagonizes? Glutamate_Release->NMDA_Receptor activates Acetylcholine_Release Acetylcholine Acetylcholine_Release->Muscarinic_Receptor activates experimental_workflow cluster_setup Phase 1: Model Induction cluster_testing Phase 2: Treatment and Assessment Acclimatization Animal Acclimatization (1 week) Baseline_Testing Baseline Behavioral Testing (von Frey & Plantar) Acclimatization->Baseline_Testing CCI_Surgery Chronic Constriction Injury (CCI) Surgery or Sham Surgery Baseline_Testing->CCI_Surgery Recovery Post-operative Recovery (7-14 days) CCI_Surgery->Recovery Pre_Drug_Test Pre-treatment Behavioral Testing Recovery->Pre_Drug_Test Drug_Admin This compound/Vehicle Administration (e.g., 1, 3, 6 mg/kg, i.p.) Pre_Drug_Test->Drug_Admin Post_Drug_Test Post-treatment Behavioral Testing (Multiple time points) Drug_Admin->Post_Drug_Test Data_Analysis Data Analysis Post_Drug_Test->Data_Analysis

References

Application Note: Analysis of Procyclidine Impurities using Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyclidine, an anticholinergic agent, is used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. The quality and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. This application note provides a detailed gas chromatography (GC) method for the identification and quantification of potential impurities in this compound hydrochloride. The described method is based on pharmacopeial guidelines and established analytical practices for impurity profiling.

Potential impurities in this compound can originate from the synthetic process or degradation. Common impurities may include starting materials, intermediates, and degradation products formed under stress conditions such as heat, light, acid, and base hydrolysis. When heated to decomposition, this compound may emit toxic fumes of nitrogen oxides[1]. Therefore, a robust analytical method is essential for the quality control of this compound.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the analysis of this compound impurities.

Materials and Reagents
  • This compound Hydrochloride Reference Standard (USP grade)

  • This compound Hydrochloride sample for analysis

  • Chloroform (ACS grade)

  • Ammonium Hydroxide (6 N)

  • Anhydrous Sodium Sulfate (granular)

  • Helium (carrier gas, 99.999% purity)

  • Hydrogen (for FID, 99.999% purity)

  • Air (for FID, zero grade)

  • Deionized Water

Equipment
  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary GC column: 1-m x 2-mm glass column packed with 10% polyethylene glycol 20,000 and 2% potassium hydroxide on packing S1A (as per USP monograph)[2].

  • Autosampler (optional)

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Evaporator (e.g., rotary evaporator or nitrogen blow-down)

  • Standard laboratory glassware

Preparation of Solutions

Standard Solution Preparation:

A standard solution can be prepared by dissolving an accurately weighed amount of this compound Hydrochloride Reference Standard in a suitable solvent to achieve a known concentration.

Sample Solution Preparation (as per USP monograph for Related Compounds)[2]:

  • Accurately weigh approximately 200 mg of this compound Hydrochloride into a suitable container.

  • Dissolve the sample in 20 mL of deionized water.

  • Make the solution alkaline by adding 1.5 mL of 6 N ammonium hydroxide.

  • Extract the solution with three 15-mL portions of chloroform.

  • Combine the chloroform extracts and wash with 20 mL of deionized water. Discard the water washing.

  • Filter the chloroform solution through a layer of 3 to 4 g of anhydrous granular sodium sulfate.

  • Reduce the volume of the filtrate to 5 mL by gentle heating and a current of air.

Gas Chromatography (GC) Conditions

The following GC parameters are based on the USP monograph for this compound Hydrochloride[2]:

ParameterCondition
Column 1-m x 2-mm glass column packed with 10% polyethylene glycol 20,000 and 2% potassium hydroxide on S1A
Carrier Gas Helium
Flow Rate Approximately 60 mL/minute
Injection Volume 2 µL
Injector Temperature 210 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 220 °C
Oven Temperature 180 °C (Isothermal)
Run Time Record the chromatogram up to 2.5 times the retention time of the principal this compound peak.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank (diluent), a placebo sample, the this compound standard, and a sample spiked with known impurities. The chromatograms should show no interfering peaks at the retention times of this compound and its impurities.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A series of solutions with different concentrations of the impurities are prepared and injected. A calibration curve is then constructed by plotting the peak area against the concentration.

Table 1: Example Linearity Data for a this compound Impurity

Concentration (µg/mL)Peak Area (arbitrary units)
0.51523
1.03015
2.57589
5.015102
7.522654
Correlation Coefficient (r²) 0.9995
Accuracy

Accuracy is determined by recovery studies. A known amount of impurity standard is spiked into a sample solution at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The percentage recovery is then calculated.

Table 2: Example Accuracy Data for a this compound Impurity

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%4.03.9598.8
100%5.05.08101.6
120%6.05.9298.7
Average Recovery 99.7
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by performing multiple injections of the same sample on the same day. Intermediate precision is determined by repeating the analysis on a different day, with a different analyst, or on a different instrument. The results are expressed as the relative standard deviation (%RSD).

Table 3: Example Precision Data for a this compound Impurity

Precision Level%RSD
Repeatability (n=6) 1.2%
Intermediate Precision (n=6) 1.8%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Table 4: Example LOD and LOQ for a this compound Impurity

ParameterValue (µg/mL)
LOD 0.15
LOQ 0.5

Data Presentation and Results

The results of the analysis should be presented in a clear and organized manner. A summary table of all identified impurities, their retention times, and their amounts in the sample is recommended.

Table 5: Example Analysis Results for this compound Impurities

Peak IDRetention Time (min)Relative Retention TimeArea (%)Specification Limit (%)
Impurity A8.50.850.08NMT 0.15
This compound10.01.0099.80-
Impurity B12.21.220.05NMT 0.10
Impurity C15.81.580.07NMT 0.15
Total Impurities 0.20 NMT 0.50

NMT: Not More Than

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound impurities.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh this compound HCl dissolve Dissolve in Water weigh->dissolve basify Make Alkaline (NH4OH) dissolve->basify extract Extract with Chloroform basify->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate dry->concentrate inject Inject into GC-FID concentrate->inject separate Chromatographic Separation inject->separate detect Detect with FID separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound impurity analysis.

Analytical Method Validation Pathway

This diagram outlines the logical steps involved in validating the analytical method according to ICH guidelines.

validation_pathway start Method Development specificity Specificity start->specificity linearity Linearity start->linearity accuracy Accuracy start->accuracy precision Precision start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness validated Validated Method specificity->validated linearity->validated accuracy->validated precision->validated lod_loq->validated robustness->validated

Caption: Logical pathway for analytical method validation.

Conclusion

The gas chromatographic method detailed in this application note is suitable for the quantitative determination of related substances in this compound hydrochloride. The provided experimental protocol and validation guidelines offer a comprehensive framework for researchers, scientists, and drug development professionals to implement a robust quality control strategy for this compound. Adherence to these protocols will ensure the purity and safety of the drug substance, meeting regulatory requirements.

References

Procyclidine as a Pharmacological Tool to Induce and Study Cognitive Deficits in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing procyclidine, an anticholinergic agent, for the induction and investigation of cognitive deficits in preclinical animal models. This information is intended to assist researchers in designing and executing robust studies to evaluate potential therapeutic agents for cognitive impairment.

Introduction

This compound is a synthetic anticholinergic drug that acts as a non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, and M4).[1][2] By blocking the action of acetylcholine, a key neurotransmitter in learning and memory, this compound can induce transient and dose-dependent cognitive impairments in animal models.[2][3] This makes it a valuable tool for studying the neurobiological underpinnings of cognitive dysfunction and for the initial screening of compounds with potential cognitive-enhancing properties. The cholinergic hypothesis of memory dysfunction posits that a deficit in cholinergic neurotransmission is a significant contributor to the cognitive decline observed in conditions like Alzheimer's disease.[4]

Data Presentation: this compound-Induced Cognitive Deficits

The following table summarizes the quantitative data from a key study investigating the effects of this compound on cognitive performance in a rat model.

Animal ModelBehavioral TestThis compound Dosage (i.p.)OutcomeReference
Wistar RatsNovelty Preference Test3 mg/kgDid not significantly affect preference for novelty.
Wistar RatsNovelty Preference Test6 mg/kgResulted in a significant preference deficit, indicating impaired recognition memory.

Signaling Pathways

This compound exerts its effects on cognition primarily by antagonizing muscarinic acetylcholine receptors in the central nervous system. The M1 muscarinic receptor, in particular, is highly expressed in the hippocampus and cortex, brain regions critical for learning and memory. Blockade of these receptors disrupts downstream signaling cascades that are essential for synaptic plasticity and memory formation.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cognitive Cellular Responses (Learning & Memory) Ca->Cognitive PKC->Cognitive This compound This compound This compound->M1R Blocks

Cholinergic signaling pathway disruption by this compound.

Experimental Protocols

Detailed methodologies for inducing and assessing cognitive deficits using this compound are provided below. These protocols can be adapted based on specific research needs and laboratory conditions.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to evaluate recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Apparatus:

  • An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.

  • A variety of objects that are different in shape, color, and texture, but similar in size and lacking any innate rewarding or aversive properties.

Procedure:

  • Habituation:

    • On two consecutive days prior to testing, individually place each rat in the empty open-field arena for 10 minutes to allow for habituation to the environment.

  • Training (Familiarization) Phase:

    • Administer this compound (e.g., 6 mg/kg, i.p.) or vehicle control to the rats 30 minutes before the training phase.

    • Place two identical objects in opposite corners of the arena.

    • Individually place each rat into the arena, midway between the two objects, and allow it to explore freely for a set period (e.g., 5 minutes).

    • The time spent exploring each object is recorded. Exploration is defined as the rat's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.

  • Retention (Test) Phase:

    • After a retention interval (e.g., 1 to 24 hours), place the rat back into the arena.

    • The arena now contains one of the familiar objects from the training phase and one novel object, placed in the same locations.

    • Allow the rat to explore freely for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar object and the novel object.

Data Analysis:

  • A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

  • A positive DI indicates a preference for the novel object and intact recognition memory. A DI of zero or a negative value suggests a cognitive deficit.

NOR_Workflow cluster_setup Setup cluster_experiment Experiment Habituation Habituation (2 days, 10 min/day in empty arena) Injection Administer this compound (e.g., 6 mg/kg, i.p.) or Vehicle Habituation->Injection Training Training Phase (5 min with two identical objects) Injection->Training Retention Retention Interval (e.g., 1-24 hours) Training->Retention Test Test Phase (5 min with one familiar and one novel object) Retention->Test Analysis Data Analysis (Calculate Discrimination Index) Test->Analysis

Experimental workflow for the Novel Object Recognition test.

Concluding Remarks

The use of this compound to induce cognitive deficits in animal models provides a valuable and reproducible platform for the preclinical evaluation of nootropic and cognitive-enhancing compounds. The protocols and data presented herein offer a foundational framework for researchers to build upon. It is crucial to carefully consider dose-response relationships and to select a battery of behavioral tests that assess various cognitive domains to gain a comprehensive understanding of the therapeutic potential of novel drug candidates.

References

Troubleshooting & Optimization

Procyclidine Hydrochloride Stability and Degradation in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of procyclidine hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound hydrochloride in aqueous solutions?

A1: The stability of this compound hydrochloride in aqueous solutions is primarily influenced by pH, light, temperature, and the presence of oxidizing agents.[1] this compound hydrochloride is a weak base, and its stability is pH-dependent.[1] It is also susceptible to photodegradation and thermal degradation.[1]

Q2: What are the recommended storage conditions for aqueous solutions of this compound hydrochloride?

A2: To minimize degradation, aqueous solutions of this compound hydrochloride should be stored in tightly sealed, light-resistant containers. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C is advisable.[1]

Q3: What are the common degradation pathways for this compound hydrochloride?

A3: The most common degradation pathways for this compound hydrochloride in aqueous solutions are hydrolysis and photodegradation.[1] Hydrolysis can be accelerated at non-optimal pH values, while exposure to light, particularly UV light, can induce photolytic degradation. Oxidative degradation is also a potential pathway.

Q4: How can I analyze the stability of my this compound hydrochloride solution?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique to assess the stability of this compound hydrochloride solutions. This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for higher sensitivity.

Troubleshooting Guides

Issue 1: Precipitation in Aqueous Solution

Question: I observed a precipitate forming in my aqueous this compound hydrochloride solution over time. What is the likely cause and how can I prevent it?

Answer:

Precipitation of this compound hydrochloride in aqueous solutions is a common issue and can be attributed to several factors:

  • pH Shift: this compound is a weak base, and its solubility as the hydrochloride salt is pH-dependent. An increase in pH can cause the conversion of the soluble hydrochloride salt to the less soluble free base, leading to precipitation.

  • Concentration Exceeding Solubility: The concentration of your solution may be higher than the solubility of this compound hydrochloride in the chosen aqueous vehicle at a given temperature.

  • Temperature Effects: If the solution was prepared at an elevated temperature to aid dissolution, cooling to room temperature can lead to precipitation.

Solutions:

  • pH Control: Maintain the pH of the solution in a slightly acidic range (pH 5.0-6.5) using a suitable buffer system (e.g., citrate or acetate buffer) to ensure the this compound remains in its soluble salt form.

  • Co-solvents: If a higher concentration is required, consider using a co-solvent system, such as water with polyethylene glycol (PEG) or propylene glycol, to enhance solubility.

  • Solubility Assessment: Determine the kinetic solubility of this compound hydrochloride in your specific vehicle at the intended storage and experimental temperatures to ensure you are working within the soluble range.

Issue 2: Unexpected Degradation of this compound Hydrochloride in Solution

Question: My analysis shows a rapid loss of this compound hydrochloride concentration in my aqueous solution, suggesting degradation. What are the potential causes and how can I mitigate this?

Answer:

Rapid degradation of this compound hydrochloride can be caused by several stress factors:

  • Photodegradation: Exposure to ambient or UV light can cause significant degradation.

  • Hydrolysis: Storing the solution at a non-optimal pH can accelerate hydrolytic degradation.

  • Thermal Stress: Elevated storage temperatures can increase the rate of degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.

Preventative Measures:

  • Light Protection: Always prepare and store solutions in light-resistant containers, such as amber vials or by wrapping the container in aluminum foil.

  • pH Optimization: Ensure the solution is buffered to an optimal pH for stability (typically slightly acidic).

  • Temperature Control: Store solutions at recommended temperatures (refrigerated or frozen) and minimize exposure to high temperatures.

  • Use of Antioxidants: If oxidative degradation is suspected, the addition of an antioxidant like ascorbic acid or sodium metabisulfite may be beneficial, after confirming its compatibility with your experimental system.

Issue 3: HPLC Analysis - Peak Tailing and Poor Resolution

Question: I am experiencing significant peak tailing for the this compound hydrochloride peak in my HPLC analysis, which is affecting the accuracy of quantification. What could be the cause and how can I improve the peak shape?

Answer:

Peak tailing for basic compounds like this compound is a common chromatographic challenge, often caused by:

  • Silanol Interactions: The basic amine group of this compound can interact with acidic silanol groups on the surface of the silica-based C18 column, leading to tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to secondary interactions between the analyte and the stationary phase.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Adjust the mobile phase to a lower pH (e.g., pH 3-4) with an appropriate buffer (e.g., phosphate or acetate buffer) to suppress the ionization of silanol groups and protonate the this compound, which can improve peak shape. A study found that a mobile phase pH of 4.1 helped reduce tailing.

  • Use of Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites on the stationary phase.

  • Column Selection: Utilize a column with low silanol activity or an end-capped column specifically designed for the analysis of basic compounds.

  • Optimize Injection Volume and Concentration: Reduce the sample concentration or injection volume to avoid overloading the column.

Quantitative Data

Table 1: Solubility of this compound Hydrochloride

Solvent/VehiclepHTemperature (°C)Solubility
Water5.0 - 6.525~30 mg/mL
DMSONot SpecifiedNot Specified1 mg/mL
N,N-dimethylformamideNot SpecifiedNot Specified1 mg/mL
EthanolNot SpecifiedNot Specified1 mg/mL
ChloroformNot SpecifiedNot SpecifiedSoluble

Table 2: Typical Conditions for Forced Degradation Studies of this compound Hydrochloride

Stress ConditionReagent/ConditionTemperature (°C)Duration
Acid Hydrolysis0.1 M - 1 M HClRoom Temperature or 50-60Up to 7 days
Base Hydrolysis0.1 M - 1 M NaOHRoom Temperature or 50-60Up to 7 days
Oxidation0.1% - 3% H₂O₂Room TemperatureUp to 7 days
Thermal DegradationDry Heat40 - 80As required
PhotodegradationUV and Visible LightNot SpecifiedMinimum 1.2 million lux hours and 200 watt-hours/m²

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Hydrochloride

This protocol outlines a general method for the analysis of this compound hydrochloride and its potential degradation products. Method optimization and validation are required for specific applications.

1. Materials and Reagents:

  • This compound Hydrochloride Reference Standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Sodium acetate

  • Acetic acid

  • 0.45 µm membrane filters

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: Chiral-AGP, 100 x 4.0 mm, 5.0 µm.

  • Mobile Phase: 10 mM Sodium Acetate buffer (pH 4.1 with acetic acid) and Acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound hydrochloride in the mobile phase and dilute to a suitable concentration (e.g., 50 µg/mL).

  • Sample Solution: Dilute the aqueous solution of this compound hydrochloride to be tested with the mobile phase to a concentration within the linear range of the method.

4. Procedure:

  • Filter all solutions through a 0.45 µm membrane filter before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and peak area of the intact drug.

  • Inject the sample solutions.

  • Monitor the chromatogram for the appearance of any new peaks, which may indicate degradation products. The method should be able to separate the analyte peak from any degradant peaks.

Protocol 2: Forced Degradation Study of this compound Hydrochloride

This protocol provides a framework for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, cool the solution and neutralize it with 1 M NaOH before dilution with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep the solution at 60°C for a specified period. After each time point, cool the solution and neutralize it with 1 M HCl before dilution with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period. Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Store the stock solution at 80°C for a specified period. Dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber for a specified duration. A control sample should be kept in the dark at the same temperature. Dilute with the mobile phase for HPLC analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (as described in Protocol 1).

  • Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Visualizations

procyclidine_degradation_pathway This compound This compound Hydrochloride hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->hydrolysis photodegradation Photodegradation (UV/Visible Light) This compound->photodegradation oxidation Oxidation (e.g., H₂O₂) This compound->oxidation hydrolysis_products Hydrolytic Degradation Products hydrolysis->hydrolysis_products photo_products Photolytic Degradation Products photodegradation->photo_products oxidative_products Oxidative Degradation Products oxidation->oxidative_products

Caption: Hypothetical degradation pathways of this compound hydrochloride.

stability_study_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Aqueous Solution of this compound HCl initial_analysis Initial Analysis (T=0) (HPLC) prep_solution->initial_analysis storage Store aliquots under different conditions (Light, Temp, pH) initial_analysis->storage sampling Sample at predetermined time points storage->sampling hplc_analysis Analyze by Stability- Indicating HPLC sampling->hplc_analysis data_analysis Quantify this compound HCl and Degradation Products hplc_analysis->data_analysis

Caption: Experimental workflow for a stability study.

troubleshooting_logic start Instability Observed (Precipitation or Degradation) is_precipitate Is it precipitation? start->is_precipitate is_degradation Is it degradation? start->is_degradation check_ph Check and Adjust pH (Buffer to 5.0-6.5) is_precipitate->check_ph Yes is_precipitate->is_degradation No check_solubility Verify Concentration vs. Solubility Limit check_ph->check_solubility end Stable Solution check_solubility->end protect_light Protect from Light (Amber Vials) is_degradation->protect_light Yes control_temp Control Temperature (Refrigerate/Freeze) protect_light->control_temp optimize_ph Optimize pH for Stability control_temp->optimize_ph optimize_ph->end

Caption: Troubleshooting decision tree for instability issues.

References

Technical Support Center: Procyclidine Off-Target Effects in Neuronal Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing the off-target effects of procyclidine in neuronal cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] It primarily acts on M1, M2, and M4 receptor subtypes, with a higher affinity for M1 and M4 receptors compared to M2 receptors.[1][4] Its therapeutic effects in conditions like Parkinson's disease are attributed to the blockade of central cholinergic receptors, which helps to restore the balance between cholinergic and dopaminergic neurotransmission.

Q2: What are the known off-target effects of this compound in neuronal systems?

A2: Besides its primary action on muscarinic receptors, this compound is known to exhibit off-target effects by interacting with other neuronal receptors. Notably, it functions as an N-methyl-D-aspartate (NMDA) receptor antagonist. There is also evidence suggesting potential interactions with sigma receptors. These off-target activities can lead to confounding results in neuronal cell-based assays designed to study specific muscarinic receptor functions.

Q3: How can the stereochemistry of this compound influence experimental results?

A3: this compound is a chiral molecule, and its enantiomers exhibit different binding affinities. The (R)-enantiomer of this compound has a significantly higher affinity for M1 and M4 muscarinic receptors than the (S)-enantiomer. Using a racemic mixture of this compound, which is common, can introduce variability. For experiments requiring high precision, it is advisable to use the pure (R)-enantiomer to ensure consistent receptor antagonism.

Q4: What are the common observable off-target effects in neuronal cell-based assays?

A4: Off-target effects of this compound can manifest in various ways in neuronal assays. For instance, its NMDA receptor antagonism can influence calcium signaling, neuronal excitability, and cell viability, independent of its effects on muscarinic receptors. This can lead to misinterpretation of data in assays measuring these parameters. For example, this compound has been shown to induce apoptosis in neuronal cells, an effect that may be linked to its NMDA receptor activity.

Q5: Are there more selective alternatives to this compound for targeting M1 muscarinic receptors in vitro?

A5: Yes, several more selective M1 muscarinic receptor antagonists are available and can be used as alternatives to this compound to minimize off-target effects. These include pirenzepine, VU0255035, biperiden, and trihexyphenidyl. These compounds exhibit a higher degree of selectivity for the M1 receptor over other muscarinic receptor subtypes and other neuronal receptors, making them more suitable for specific in vitro studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during neuronal cell-based assays using this compound and provides strategies to mitigate them.

Issue 1: Inconsistent or Unexpected Results in Calcium Imaging Assays

Possible Cause: this compound's antagonism of NMDA receptors can contribute to changes in intracellular calcium levels, confounding the effects of muscarinic receptor blockade. Chronic exposure of SH-SY5Y cells to mitochondrial complex I inhibitors has been shown to alter calcium dynamics in response to muscarinic agonists, suggesting that cellular stress can further complicate calcium signaling pathways.

Troubleshooting Steps:

  • Use a More Selective M1 Antagonist: Replace this compound with a more selective M1 antagonist like pirenzepine or VU0255035 to isolate the effects of M1 receptor blockade.

  • Control for NMDA Receptor Blockade: Include a known NMDA receptor antagonist (e.g., AP5) as a control to differentiate its effects from those of muscarinic antagonism.

  • Characterize the Response: Perform dose-response curves for this compound and the selective M1 antagonist to compare their effects on calcium signaling.

Issue 2: Increased Cell Death or Apoptosis in Neuronal Cultures

Possible Cause: this compound has been reported to induce apoptosis in neuronal cells, which may be linked to its NMDA receptor antagonist activity or other off-target effects.

Troubleshooting Steps:

  • Perform Cell Viability Assays: Use standard cell viability assays like the MTT or LDH assay to quantify the cytotoxic effects of this compound at the concentrations used in your experiments.

  • Assess Apoptosis: Employ assays like TUNEL staining or caspase activity assays to specifically measure apoptosis.

  • Switch to a Non-toxic Alternative: If significant cytotoxicity is observed, consider using a more selective and less toxic M1 antagonist.

  • Optimize Concentration and Incubation Time: Determine the lowest effective concentration of this compound and the shortest incubation time necessary to achieve the desired muscarinic antagonism while minimizing cytotoxicity.

Issue 3: Altered Neurite Outgrowth or Neuronal Morphology

Possible Cause: Off-target effects of this compound could potentially influence signaling pathways involved in neurite outgrowth and neuronal morphology. For instance, phencyclidine (PCP), a compound with a similar profile, has been shown to affect synaptic connectivity.

Troubleshooting Steps:

  • Conduct a Neurite Outgrowth Assay: Quantify the effects of this compound on neurite length and branching in your neuronal cell model.

  • Compare with a Selective Antagonist: Benchmark the effects of this compound against a highly selective M1 antagonist to determine if the observed morphological changes are due to M1 receptor blockade or off-target effects.

  • Investigate Downstream Signaling: Analyze key signaling pathways involved in neurite outgrowth (e.g., ROCK, JNK) to identify potential off-target modulation by this compound.

Data Presentation

Table 1: Comparative Binding Profile of this compound and Selective M1 Muscarinic Antagonists
CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)M4 Affinity (Ki, nM)M5 Affinity (Ki, nM)Selectivity for M1
(R)-Procyclidine ~3.7 - 14HighIntermediateHigh-Moderately Selective
Pirenzepine ~12 - 21~310~20-50 fold lower than M1--M1-selective
VU0255035 ->75-fold lower than M1>75-fold lower than M1>75-fold lower than M1>75-fold lower than M1Highly M1-selective
Trihexyphenidyl HighLowIntermediate--M1-selective
Dicyclomine HighLowIntermediate--M1-selective

Note: Affinity values can vary depending on the experimental conditions and tissue/cell type used.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors (96-well format)

This protocol is adapted for determining the binding affinity of compounds to muscarinic receptors expressed in cell membranes.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest

  • Radioligand (e.g., [³H]-N-Methylscopolamine)

  • Unlabeled ligand (this compound or alternative antagonist)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation and resuspend it in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a saturating concentration of a known muscarinic antagonist (e.g., atropine) for non-specific binding.

    • 50 µL of varying concentrations of the unlabeled test compound (this compound or alternative).

    • 50 µL of the radioligand at a concentration near its Kd.

    • 100 µL of the diluted cell membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Fura-2 AM Calcium Imaging in Neuronal Cells

This protocol describes how to measure changes in intracellular calcium concentration in response to muscarinic receptor modulation.

Materials:

  • Neuronal cells (e.g., SH-SY5Y or primary cortical neurons) cultured on glass coverslips

  • Fura-2 AM stock solution (1 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Pluronic F-127 (20% solution in DMSO)

  • Muscarinic agonist (e.g., carbachol)

  • This compound or alternative antagonist

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)

Procedure:

  • Dye Loading:

    • Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for at least 30 minutes.

  • Imaging:

    • Mount the coverslip onto the microscope stage in a perfusion chamber with a continuous flow of HBSS.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

    • To assess the effect of the antagonist, pre-incubate the cells with this compound or an alternative for a specified period.

    • Stimulate the cells with a muscarinic agonist (e.g., carbachol) and record the changes in fluorescence intensity at both excitation wavelengths.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Compare the agonist-induced calcium response in the presence and absence of the antagonist to determine the inhibitory effect.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Neuronal cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Incubation:

    • Remove the treatment medium.

    • Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (medium and MTT only) from the absorbance of the experimental wells. Express cell viability as a percentage of the untreated control.

Visualizations

procyclidine_signaling_pathway cluster_this compound This compound cluster_receptors Receptors cluster_effects Downstream Effects This compound This compound m1 M1 Muscarinic Receptor This compound->m1 Antagonist (Primary Target) nmda NMDA Receptor This compound->nmda Antagonist (Off-Target) sigma Sigma Receptors This compound->sigma Interaction (Off-Target) ca_signaling Modulation of Ca²⁺ Signaling m1->ca_signaling nmda->ca_signaling neuronal_excitability Altered Neuronal Excitability nmda->neuronal_excitability sigma->ca_signaling cell_viability Impact on Cell Viability ca_signaling->cell_viability neuronal_excitability->cell_viability

Caption: this compound's primary and off-target signaling pathways.

experimental_workflow start Start: Investigate this compound's Effect on Neuronal Function assay_selection Select Neuronal Cell-Based Assay (e.g., Calcium Imaging, Viability) start->assay_selection procyclidine_treatment Treat Cells with this compound assay_selection->procyclidine_treatment data_acquisition Acquire Experimental Data procyclidine_treatment->data_acquisition unexpected_results Unexpected or Inconsistent Results? data_acquisition->unexpected_results troubleshooting Troubleshooting: Consider Off-Target Effects unexpected_results->troubleshooting Yes end Conclusion: Differentiate On-Target vs. Off-Target Effects unexpected_results->end No use_alternative Use Selective M1 Antagonist (e.g., Pirenzepine) troubleshooting->use_alternative control_experiment Perform Control Experiments (e.g., with NMDA antagonist) troubleshooting->control_experiment re_evaluate Re-evaluate this compound's Effect use_alternative->re_evaluate control_experiment->re_evaluate re_evaluate->end

Caption: Workflow for troubleshooting this compound's off-target effects.

logical_relationship cluster_problem Problem cluster_consequence Consequence cluster_solution Solution This compound This compound non_selectivity Non-selective Receptor Binding (Muscarinic, NMDA, Sigma) This compound->non_selectivity off_target_effects Off-Target Effects in Neuronal Assays non_selectivity->off_target_effects confounding_data Confounding Experimental Data off_target_effects->confounding_data use_selective_antagonist Use Highly Selective M1 Antagonist confounding_data->use_selective_antagonist appropriate_controls Implement Appropriate Controls confounding_data->appropriate_controls data_interpretation Careful Data Interpretation use_selective_antagonist->data_interpretation appropriate_controls->data_interpretation

Caption: Logical relationship of this compound's non-selectivity and solutions.

References

how to prevent the precipitation of procyclidine in physiological buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Procyclidine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in physiological buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound hydrochloride solution precipitating in my physiological buffer (e.g., PBS pH 7.4)?

A1: this compound is a weakly basic drug, and its solubility is highly dependent on pH. This compound hydrochloride, the salt form, is more soluble in aqueous solutions. However, in a neutral or alkaline physiological buffer like PBS at pH 7.4, the equilibrium can shift, causing the less soluble free base form of this compound to precipitate out of the solution.[1]

Q2: What is the ideal pH range to maintain this compound solubility?

A2: To keep this compound in its more soluble hydrochloride salt form, it is recommended to maintain the pH of the solution in a slightly acidic range, typically between 5.0 and 6.5.[1][2][3]

Q3: Can components of my physiological buffer interact with this compound to cause precipitation?

A3: While the primary cause of precipitation is a pH shift, high concentrations of certain ions in buffers could potentially interact with the drug. However, for this compound, the pH-dependent solubility is the most critical factor to control.

Q4: How can I prepare a stable stock solution of this compound?

A4: For a stable, concentrated stock solution, it is recommended to use an organic solvent such as Dimethyl sulfoxide (DMSO).[1] This stock can then be diluted into your aqueous experimental buffer. When diluting, add the stock solution to the buffer dropwise while vortexing to prevent localized high concentrations that could lead to immediate precipitation.

Q5: What are the recommended storage conditions for this compound solutions?

A5: this compound hydrochloride should be stored in tight, light-resistant containers in a dry place. For short-term storage (days to weeks), temperatures between 0-4°C are recommended. For long-term storage, storing at -20°C is advisable. It is also crucial to protect formulations from light to prevent potential photodegradation.

Troubleshooting Guides

Issue 1: Precipitation Observed Immediately Upon Dilution into Physiological Buffer
  • Cause: The pH of the physiological buffer (e.g., PBS pH 7.4) is too high, causing the immediate conversion of the soluble hydrochloride salt to the insoluble free base.

  • Solution:

    • Adjust Buffer pH: Lower the pH of your physiological buffer to a range of 5.0-6.5 using a suitable acid (e.g., HCl) before adding this compound.

    • Use an Alternative Buffer: Consider using a citrate or acetate buffer system, which naturally maintains a pH in the optimal range for this compound solubility.

Issue 2: Precipitation Observed Over Time in a Previously Clear Solution
  • Cause: The solution may be supersaturated, or there could be a gradual pH shift due to absorption of atmospheric CO2 or interaction with the container. Temperature fluctuations can also affect solubility.

  • Solution:

    • Confirm Concentration: Ensure the final concentration of this compound does not exceed its solubility limit in the specific buffer and conditions.

    • Stabilize pH: Use a buffer with sufficient buffering capacity to maintain a stable pH over the duration of your experiment.

    • Control Temperature: Avoid significant temperature changes. If a solution was prepared with gentle warming to aid dissolution, be aware that precipitation may occur upon cooling to room temperature.

Issue 3: Precipitation in Cell Culture Media
  • Cause: Cell culture media are complex mixtures with a pH typically around 7.2-7.4, which can cause this compound to precipitate. Interactions with media components can also occur.

  • Solution:

    • Use a Concentrated Stock: Prepare a high-concentration stock solution in DMSO and add a very small volume to the cell culture medium immediately before the experiment to achieve the desired final concentration. The final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity.

    • pH Modification (with caution): Slightly acidifying the medium is generally not recommended as it can affect cell health. However, for short-duration experiments, this could be tested with appropriate controls.

    • Test in Simpler Buffer: To determine if precipitation is due to a specific media component, try diluting your this compound stock into a simpler buffer like PBS (at a controlled pH) to see if the issue persists.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular FormulaC₁₉H₃₀ClNO
Molecular Weight323.9 g/mol
pKa (Strongest Basic)9.45
LogP4.2
Aqueous Solubility~30 mg/mL (as hydrochloride salt)
AppearanceWhite crystalline solid

Table 2: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubilitySource
WaterModerately soluble (~30 mg/mL)
DMSO≥ 1 mg/mL
Ethanol≥ 1 mg/mL
N,N-dimethylformamide (DMF)≥ 1 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Solution in a Modified Physiological Buffer

This protocol describes how to prepare a this compound solution in a pH-adjusted buffer to prevent precipitation.

Materials:

  • This compound hydrochloride powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Sterile conical tubes or vials

  • Magnetic stirrer and stir bar

Procedure:

  • Buffer Preparation:

    • Take a known volume of PBS (e.g., 100 mL).

    • While stirring, slowly add 0.1 M HCl dropwise to the PBS.

    • Monitor the pH continuously with a calibrated pH meter.

    • Continue adding HCl until the pH of the buffer reaches approximately 6.0.

  • This compound Dissolution:

    • Weigh the required amount of this compound hydrochloride to achieve the desired final concentration.

    • Slowly add the this compound hydrochloride powder to the pH-adjusted buffer while stirring.

    • Continue stirring until the powder is completely dissolved.

  • Final Check and Sterilization:

    • Verify the final pH of the solution and adjust if necessary.

    • If required for the experiment, filter-sterilize the solution using a 0.22 µm syringe filter.

Protocol 2: Kinetic Solubility Determination of this compound in a Physiological Buffer

This protocol provides a method to determine the kinetic solubility of this compound in a buffer of interest, such as PBS pH 7.4.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Physiological buffer of interest (e.g., PBS pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Microplate reader or other analytical method (e.g., HPLC-UV)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Dispense into Microplate: Add a small volume (e.g., 2 µL) of each DMSO concentration into the wells of a 96-well plate in triplicate.

  • Add Aqueous Vehicle: Add the physiological buffer (e.g., 198 µL) to each well.

  • Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).

  • Analysis: Determine the highest concentration that does not show any visible precipitation using a microplate reader to measure light scattering or by visual inspection. This concentration is considered the kinetic solubility.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed check_pH Is the buffer pH between 5.0 and 6.5? start->check_pH adjust_pH Adjust buffer pH to 5.0-6.5 or use an alternative buffer (e.g., citrate, acetate) check_pH->adjust_pH No check_concentration Is the concentration below the solubility limit? check_pH->check_concentration Yes adjust_pH->check_concentration lower_concentration Lower the this compound concentration check_concentration->lower_concentration No solution_stable Solution should be stable check_concentration->solution_stable Yes use_cosolvent Consider using a co-solvent (e.g., PEG, Propylene Glycol) with appropriate controls lower_concentration->use_cosolvent prepare_stock Prepare a concentrated stock in DMSO and dilute carefully use_cosolvent->prepare_stock prepare_stock->solution_stable

Caption: Troubleshooting workflow for this compound precipitation.

Solubility_pH_Relationship This compound Solubility vs. pH cluster_0 pH Scale cluster_1 This compound Form and Solubility Acidic (pH < 7) Acidic (pH < 7) Procyclidine_HCl This compound HCl (Protonated, Soluble) Acidic (pH < 7)->Procyclidine_HCl Favors Neutral (pH = 7) Neutral (pH = 7) Alkaline (pH > 7) Alkaline (pH > 7) Equilibrium Equilibrium Procyclidine_HCl->Equilibrium Procyclidine_Base This compound Free Base (Unprotonated, Poorly Soluble) Equilibrium->Procyclidine_Base Procyclidine_Base->Alkaline (pH > 7) Favored by

Caption: Relationship between pH and this compound solubility.

References

troubleshooting chromatographic peak tailing for procyclidine in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of procyclidine, with a specific focus on addressing chromatographic peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. In an ideal separation, peaks should be symmetrical and Gaussian in shape. Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to indicate significant tailing.

Q2: Why is my this compound peak tailing?

A2: this compound is a basic compound with a pKa of approximately 9.45.[1][2] Basic compounds are prone to peak tailing in reversed-phase HPLC due to secondary interactions with the stationary phase. The primary cause is the interaction between the protonated (positively charged) this compound molecules and ionized residual silanol groups (negatively charged) on the surface of the silica-based stationary phase.[3][4] Other contributing factors can include column degradation, inappropriate mobile phase pH, sample overload, or issues with the HPLC system itself.[3]

Q3: How does mobile phase pH affect this compound peak shape?

A3: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.

  • At low pH (e.g., pH 2-4): The residual silanol groups on the silica stationary phase are protonated and therefore neutral. This minimizes the secondary ionic interactions with the positively charged this compound molecules, leading to improved peak symmetry.

  • At mid-range pH (e.g., pH 5-8): Silanol groups are ionized and negatively charged, leading to strong electrostatic interactions with the protonated this compound, which results in significant peak tailing.

  • At high pH (e.g., pH > 9.5, above the pKa of this compound): this compound will be in its neutral (free base) form, which can reduce ionic interactions with the stationary phase. However, this requires a pH-stable column, as traditional silica-based columns can degrade at high pH.

For robust method development, it is recommended to work at a pH that is at least 2 pH units away from the analyte's pKa.

Q4: Can I use mobile phase additives to reduce peak tailing?

A4: Yes, mobile phase additives, often called "silanol blockers" or "competing bases," can significantly improve the peak shape of basic compounds like this compound. Triethylamine (TEA) is a commonly used additive. TEA is a small basic molecule that competes with this compound for interaction with the active silanol sites on the stationary phase, thereby reducing the secondary interactions that cause tailing.

Q5: What are the potential downsides of using triethylamine (TEA)?

A5: While effective, TEA can be difficult to completely flush from an HPLC system and column, potentially affecting subsequent analyses (column memory). Additionally, TEA can suppress ionization in mass spectrometry, making it less suitable for LC-MS applications.

Q6: My peak tailing is still an issue after adjusting the mobile phase. What else should I check?

A6: If mobile phase optimization does not resolve the peak tailing, consider the following:

  • Column Choice: Ensure you are using a high-purity, end-capped column. For basic compounds, consider columns with alternative stationary phases, such as those with polar-embedded groups or hybrid silica technology, which are designed to minimize silanol interactions.

  • Column Condition: The column may be old, contaminated, or have developed a void at the inlet. Try flushing the column with a strong solvent or, if necessary, replace it.

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase and cause peak tailing. Try diluting your sample.

  • Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing for this compound in HPLC.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed (Tf > 1.2) check_method Review Method Parameters - Column Type & Age - Mobile Phase Prep - Sample Concentration start->check_method is_method_ok Parameters Appropriate? check_method->is_method_ok is_method_ok->check_method No, Correct Parameters adjust_ph Adjust Mobile Phase pH (e.g., to pH 3-4) is_method_ok->adjust_ph Yes is_ph_effective Tailing Improved? adjust_ph->is_ph_effective add_tea Add Competing Base (e.g., Triethylamine) is_ph_effective->add_tea No end_good Peak Shape Acceptable (Tf < 1.2) is_ph_effective->end_good Yes is_tea_effective Tailing Improved? add_tea->is_tea_effective check_hardware Investigate Hardware - Column (void, contamination) - Extra-column volume - Sample solvent mismatch is_tea_effective->check_hardware No is_tea_effective->end_good Yes is_hardware_ok Hardware Issue Found? check_hardware->is_hardware_ok is_hardware_ok->check_hardware Yes, Fix Issue consider_column Consider Alternative Column - Polar-embedded - Hybrid silica is_hardware_ok->consider_column No consider_column->end_good Success end_bad Consult Further Technical Support consider_column->end_bad Still Tailing

Caption: A step-by-step guide to diagnosing and resolving peak tailing for this compound.

Data Presentation

The following table summarizes the expected impact of various troubleshooting actions on the peak asymmetry of this compound.

Troubleshooting ActionExpected Effect on Peak Asymmetry (Tailing Factor)Rationale
Decrease Mobile Phase pH to 3.0-4.0 Significant DecreaseProtonates residual silanol groups, minimizing secondary ionic interactions with the positively charged this compound.
Increase Mobile Phase pH to > 9.5 Decrease (with pH-stable column)This compound is in its neutral form, reducing ionic interactions with the stationary phase.
Add Triethylamine (TEA) (0.1% v/v) Significant DecreaseTEA acts as a competing base, blocking active silanol sites on the stationary phase.
Decrease Sample Concentration DecreaseReduces the risk of column overload, where the stationary phase becomes saturated.
Use a High-Purity, End-Capped Column DecreaseFewer residual silanol groups are available for secondary interactions.
Increase Buffer Concentration Moderate DecreaseHigher buffer concentration can help to mask residual silanol groups.

Experimental Protocols

Protocol 1: Evaluation of Mobile Phase pH on this compound Peak Shape

Objective: To determine the optimal mobile phase pH for minimizing peak tailing of this compound.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid

  • Sodium hydroxide or ammonium hydroxide (for pH adjustment)

  • pH meter

Procedure:

  • Prepare a series of aqueous mobile phase buffers at different pH values. For example, prepare buffers at pH 3.0, 4.0, 5.0, 6.0, and 7.0. A common starting point is 0.1% formic acid in water (pH ~2.7).

  • Prepare the mobile phase. Mix the aqueous buffer with acetonitrile at the desired ratio (e.g., based on a known method or starting with 50:50).

  • Equilibrate the column. Start with the lowest pH mobile phase. Flush the column until a stable baseline is achieved (at least 15-20 column volumes).

  • Prepare the this compound standard. Dissolve the this compound standard in the mobile phase to a known concentration (e.g., 20 µg/mL).

  • Inject the standard. Inject the this compound standard and record the chromatogram.

  • Increase the pH. Sequentially switch to the next higher pH mobile phase, ensuring the column is fully equilibrated before each injection.

  • Data Analysis. For each chromatogram, measure the tailing factor of the this compound peak. Plot the tailing factor versus mobile phase pH to identify the optimal pH for symmetrical peak shape.

Protocol 2: Evaluation of Triethylamine (TEA) Concentration on this compound Peak Shape

Objective: To assess the effect of different concentrations of TEA on the peak shape of this compound.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column

  • This compound hydrochloride reference standard

  • Mobile phase at a pH where tailing is observed (e.g., pH 6.0 from Protocol 1)

  • Triethylamine (TEA)

Procedure:

  • Prepare a stock solution of TEA. Prepare a 1% (v/v) solution of TEA in the mobile phase.

  • Prepare a series of mobile phases with varying TEA concentrations. From the stock solution, prepare mobile phases with TEA concentrations of 0.05%, 0.1%, 0.2%, and 0.5% (v/v).

  • Equilibrate the column. Begin with the mobile phase containing 0% TEA and equilibrate the column until the baseline is stable.

  • Inject the standard. Inject the this compound standard (prepared in the 0% TEA mobile phase) and record the chromatogram.

  • Increase TEA concentration. Sequentially run the mobile phases with increasing concentrations of TEA. Ensure the column is fully equilibrated with each new mobile phase before injection.

  • Data Analysis. Compare the peak shapes and calculate the tailing factor for each TEA concentration. Determine the lowest concentration of TEA that provides an acceptable peak shape without significantly altering retention time or selectivity.

Visualization of Peak Tailing Mechanism

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic compounds like this compound.

G Mechanism of Peak Tailing for this compound cluster_0 Silica Surface (Mid-Range pH) cluster_1 Solution: Low pH cluster_2 Solution: Add TEA Silica Si O O Silica->O O- O- Silica->O- H+ H+ This compound+ This compound+ This compound+->O- Ionic Interaction (Causes Tailing) Silica_lowpH Si O_lowpH O Silica_lowpH->O_lowpH OH OH Silica_lowpH->OH This compound+_lowpH This compound+ Silica_TEA Si O_TEA O Silica_TEA->O_TEA O-_TEA O- Silica_TEA->O-_TEA TEA+ TEA+ TEA+->O-_TEA TEA blocks silanol site This compound+_TEA This compound+

Caption: Interactions at the stationary phase causing and mitigating peak tailing.

References

managing and interpreting procyclidine-induced hyperactivity in behavioral studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing and interpreting procyclidine-induced hyperactivity in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it induce hyperactivity?

A1: this compound is a synthetic anticholinergic drug that acts as a non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, and M4)[1]. By blocking these receptors, particularly in the central nervous system, this compound disrupts the balance between the neurotransmitters acetylcholine and dopamine, which is crucial for regulating motor control. This disruption can lead to an increase in locomotor activity, observed as hyperactivity in behavioral studies[2].

Q2: What is the typical dose range for inducing hyperactivity in rodents with this compound?

A2: The effective dose of this compound can vary depending on the animal species, strain, and specific behavioral parameter being measured. For instance, in rats, this compound has been shown to significantly increase fine motor activity at various doses[3]. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q3: How long does this compound-induced hyperactivity last?

A3: The duration of this compound's effects on motor activity is dose-dependent. Studies in rats have shown that the increase in fine motor activity generally returns to vehicle control levels within 2-3 hours post-injection[3].

Q4: What is the difference between hyperactivity and stereotypy, and how can I distinguish them in my study?

A4: Hyperactivity refers to an increase in locomotor activity, such as increased distance traveled or ambulatory counts in an open field test. Stereotypy, on the other hand, consists of repetitive, invariant, and seemingly purposeless behaviors, such as gnawing, sniffing, or head weaving. While both can be induced by this compound, they are considered distinct behavioral responses. Careful observation and scoring of specific behaviors are necessary to differentiate between them. For example, locomotor activity is measured by tracking the animal's movement across different zones of an arena, while stereotypy is often scored using a rating scale that quantifies the intensity and frequency of repetitive behaviors.

Q5: Can this compound have effects other than hyperactivity?

A5: Yes. This compound is also known to have anxiolytic (anxiety-reducing) properties and can affect cognitive functions like learning and memory. Overdosing on this compound can lead to more severe effects such as agitation, confusion, hallucinations, and even seizures[4].

Troubleshooting Guide

This guide addresses common issues encountered during behavioral experiments involving this compound.

Problem Possible Cause(s) Troubleshooting Steps
No significant increase in hyperactivity observed. - Inappropriate Dose: The dose may be too low to elicit a hyperactive response. - Habituation: Animals may have become habituated to the testing environment, reducing their baseline exploratory activity. - Strain/Species Differences: The rodent strain or species used may be less sensitive to the locomotor-stimulating effects of this compound. - Drug Administration: Improper administration (e.g., incorrect route, insufficient volume) can lead to variable drug exposure.- Conduct a Dose-Response Study: Test a range of doses to identify the optimal concentration for inducing hyperactivity in your specific model. - Modify the Open-Field Test: To counteract habituation, introduce novel objects or use different floor patterns in the open-field arena for subsequent tests. - Consult Literature for Strain-Specific Data: Review literature for data on the effects of this compound in your chosen rodent strain. - Standardize Administration Protocol: Ensure consistent and accurate drug administration techniques.
High variability in hyperactivity between animals. - Individual Differences: Animals naturally exhibit individual variations in their response to drugs. - Environmental Factors: Subtle differences in the testing environment (e.g., lighting, noise) can influence behavior. - Animal Handling: Inconsistent handling of animals can induce stress and affect locomotor activity.- Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. - Maintain a Consistent Environment: Standardize testing conditions to minimize environmental influences. - Standardize Handling Procedures: Ensure all animals are handled in the same manner before and during the experiment.
Animals exhibit stereotyped behaviors instead of or in addition to hyperactivity. - High Dose: Higher doses of this compound may be more likely to induce stereotypy. - Overlap in Neural Pathways: The neural circuits mediating hyperactivity and stereotypy can overlap.- Lower the Dose: If stereotypy is confounding your results, consider using a lower dose of this compound. - Use Detailed Behavioral Scoring: Implement a scoring system that allows for the separate quantification of locomotor activity and stereotyped behaviors.
Animals appear sedated or show decreased activity. - High Dose: At very high doses, this compound can have sedative effects. - Time Course of Effects: The initial effects of the drug might differ from later effects.- Reduce the Dose: If sedation is observed, a lower dose should be tested. - Conduct a Time-Course Study: Measure locomotor activity at multiple time points after drug administration to capture the full spectrum of effects.

Data Presentation

Table 1: Effects of this compound on Fine Motor Activity in Rats

Dose (mg/kg)Mean Fine Motor Activity Counts (First Hour Post-Injection)% Change from Vehicle
Vehicle15000%
0.32000+33%
1.02500+67%
3.03200+113%
10.02800+87%
Data are hypothetical and for illustrative purposes, based on the trends described in Sipos et al. (1999).

Experimental Protocols

Open-Field Test for Locomotor Activity

Objective: To assess spontaneous locomotor activity and exploratory behavior in rodents.

Apparatus:

  • A square arena (e.g., 42 x 42 x 42 cm for mice, 100 x 100 x 40 cm for rats) made of a non-porous material for easy cleaning. The floor is typically divided into a grid of equal-sized squares (e.g., 16 squares). The central area (e.g., the inner 4 squares) is often designated as the "center zone."

  • A video camera mounted above the arena to record the animal's movement.

  • Automated tracking software (e.g., EthoVision XT) or manual scoring.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle at the appropriate dose and route (e.g., intraperitoneally) at a predetermined time before the test (e.g., 30 minutes).

  • Testing:

    • Gently place the animal in the center of the open-field arena.

    • Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).

    • Record the session using the overhead camera.

  • Data Analysis:

    • Locomotor Activity:

      • Total distance traveled.

      • Number of line crossings (ambulatory counts).

      • Time spent in different zones (e.g., center vs. periphery).

    • Anxiety-like Behavior (Thigmotaxis):

      • Time spent in the center zone versus the peripheral zones.

      • Latency to enter the center zone.

    • Other Behaviors:

      • Rearing frequency (number of times the animal stands on its hind legs).

      • Grooming duration.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Visualizations

Procyclidine_Mechanism_of_Action This compound This compound mAChR Muscarinic Acetylcholine Receptors (M1, M2, M4) This compound->mAChR Antagonizes D2R Dopamine D2 Receptors mAChR->D2R ACh Acetylcholine ACh->mAChR Activates Dopamine Dopamine Motor_Output Increased Locomotor Activity D2R->Motor_Output Regulates Dopamine->D2R Activates Cholinergic_Neuron Cholinergic Neuron Dopaminergic_Neuron Dopaminergic Neuron

Caption: this compound's mechanism leading to hyperactivity.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (min. 30 mins) Start->Acclimatization Drug_Admin This compound/Vehicle Administration Acclimatization->Drug_Admin Wait Waiting Period (e.g., 30 mins) Drug_Admin->Wait Open_Field Open-Field Test (10-30 mins) Wait->Open_Field Data_Acquisition Video Recording & Automated Tracking Open_Field->Data_Acquisition Data_Analysis Data Analysis (Locomotion, Thigmotaxis, etc.) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a this compound behavioral study.

References

optimizing storage conditions to prevent procyclidine photodegradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to prevent the photodegradation of procyclidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in experimental settings?

A1: this compound is susceptible to degradation through several mechanisms, with photodegradation being a primary concern. Exposure to light, particularly UV radiation, can induce chemical changes in the molecule. Other factors include pH, temperature, and the presence of oxidizing agents. Maintaining a slightly acidic pH and protecting the compound from light are crucial for its stability.[1]

Q2: What are the recommended storage conditions for this compound solutions to minimize degradation?

A2: To ensure the stability of this compound solutions, it is recommended to store them in tightly sealed, light-resistant containers, such as amber vials.[1] For short-term storage (days to weeks), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended.[1] Always allow the solution to return to room temperature before use.

Q3: How can I detect and quantify this compound and its potential photodegradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique for separating and quantifying this compound from its degradation products.[2] Method validation according to ICH guidelines is essential to ensure accuracy and reliability.[3]

Q4: Are there any known photodegradation products of this compound?

A4: While the specific photodegradation products of this compound are not extensively documented in publicly available literature, based on its chemical structure containing a pyrrolidine ring, a tertiary alcohol, and cyclohexyl and phenyl groups, potential degradation pathways can be inferred. Photolytic cleavage of the C-N bond in the pyrrolidine ring is a plausible degradation route. Additionally, oxidation of the tertiary alcohol and reactions involving the phenyl and cyclohexyl rings are possible.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of this compound potency in solution over a short period, even when stored in the dark. pH instability: The pH of the solution may be unfavorable, leading to hydrolytic degradation.- Measure the pH of the solution. This compound is more stable in a slightly acidic to neutral pH range. - Consider using a buffer system to maintain a stable pH if compatible with the experimental design.
Discoloration or precipitation of the this compound solution after exposure to ambient light. Photodegradation: Exposure to UV and/or visible light is likely causing the degradation of the this compound molecule.- Immediately transfer the solution to a light-resistant container (e.g., amber vial or a container wrapped in aluminum foil). - Minimize exposure to light during all handling and experimental procedures. Work in a dimly lit area or use light-blocking shields.
Appearance of unknown peaks in the HPLC chromatogram of a this compound sample. Formation of degradation products: The new peaks likely represent degradation products resulting from light exposure or other stress factors.- Conduct a forced degradation study (photolytic, thermal, oxidative, acid/base hydrolysis) to systematically identify the degradation products. - Use a photodiode array (PDA) detector with your HPLC to obtain UV spectra of the unknown peaks, which can aid in their identification.
Inconsistent experimental results when using this compound solutions prepared at different times. Variable degradation due to inconsistent storage: Differences in light exposure or storage temperature between batches can lead to varying levels of degradation.- Standardize the preparation and storage protocol for all this compound solutions. - Always use freshly prepared solutions when possible, or solutions that have been stored under validated stable conditions. - Perform a stability check on stored solutions before use.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

Objective: To intentionally degrade this compound under controlled photolytic stress to identify potential degradation products and assess the stability-indicating capability of the analytical method.

Materials:

  • This compound hydrochloride

  • HPLC-grade methanol and water

  • Phosphate buffer (pH 7.4)

  • Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Quartz cuvettes or other transparent containers

  • Light-resistant containers (e.g., amber vials)

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound hydrochloride in methanol/water (1:1 v/v) at a concentration of 1 mg/mL.

    • Prepare a second solution of this compound hydrochloride in phosphate buffer (pH 7.4) at the same concentration.

    • Prepare a control sample by wrapping a container of the methanolic solution in aluminum foil to protect it from light.

  • Light Exposure:

    • Place the transparent containers with the this compound solutions and the control sample in the photostability chamber.

    • Expose the samples to light according to ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sampling and Analysis:

    • Withdraw aliquots of the exposed and control samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using the validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the exposed samples with the control sample.

    • Identify and quantify any degradation products.

    • Calculate the percentage of this compound degradation over time.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of accurately quantifying this compound in the presence of its degradation products.

Method Parameters (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze samples from forced degradation studies (photolytic, acid, base, oxidative, thermal) to demonstrate that the method can resolve this compound from all potential degradation products.

  • Linearity: Analyze a series of this compound solutions over a concentration range (e.g., 1-100 µg/mL) to establish the linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and/or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability under normal variations.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationTemperatureThis compound Degradation (%)Number of Degradation Products
Acid Hydrolysis 1 M HCl24 hours60°CData to be filled from experimentData to be filled from experiment
Base Hydrolysis 0.1 M NaOH8 hours60°CData to be filled from experimentData to be filled from experiment
Oxidative 3% H₂O₂24 hoursRoom TempData to be filled from experimentData to be filled from experiment
Thermal Dry Heat48 hours80°CData to be filled from experimentData to be filled from experiment
Photolytic ICH Q1B24 hours25°CData to be filled from experimentData to be filled from experiment

Table 2: Validation Summary of the Stability-Indicating HPLC Method

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.999Data to be filled from validation
Accuracy (% Recovery) 98.0% - 102.0%Data to be filled from validation
Precision (RSD) ≤ 2.0%Data to be filled from validation
LOD (µg/mL) ReportData to be filled from validation
LOQ (µg/mL) ReportData to be filled from validation
Specificity No interference at the retention time of this compoundPass/Fail
Robustness No significant impact on resultsPass/Fail

Visualizations

Photodegradation_Pathway This compound This compound Intermediate Radical Intermediate This compound->Intermediate Light (hν) Product1 Pyrrolidine Ring Cleavage Product Intermediate->Product1 C-N Bond Cleavage Product2 Oxidized Product Intermediate->Product2 Oxidation

Caption: Proposed photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_data Data Evaluation Prep1 Prepare this compound Solution Exposure Expose samples in photostability chamber Prep1->Exposure Prep2 Prepare Control (light-protected) Prep2->Exposure Sampling Withdraw samples at time points Exposure->Sampling HPLC Analyze by Stability-Indicating HPLC Sampling->HPLC Eval Compare chromatograms and quantify degradation HPLC->Eval

Caption: Workflow for this compound photodegradation study.

References

improving LC-MS/MS detection sensitivity for low levels of procyclidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of procyclidine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and troubleshooting common issues to achieve high sensitivity for low-level detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical lower limit of quantification (LLOQ) for this compound in human plasma using LC-MS/MS?

Published methods have demonstrated the ability to achieve an LLOQ as low as 0.1 ng/mL in human plasma.[1][2] Another sensitive method established a linearity range starting from 0.5 ng/mL.[3][4] Achieving this level of sensitivity requires careful optimization of the entire analytical workflow.

Q2: Which sample preparation technique is recommended for this compound analysis in plasma?

Liquid-liquid extraction (LLE) is a commonly and successfully employed technique for extracting this compound from plasma samples.[1] This method has been shown to provide high recovery and clean extracts, which is crucial for minimizing matrix effects and enhancing sensitivity.

Q3: What are the recommended MRM transitions for this compound and a suitable internal standard?

For this compound, a common multiple reaction monitoring (MRM) transition is m/z 288.2 → 84. A suitable internal standard is trihexyphenidyl, with an MRM transition of m/z 302.2 → 98.1. Alternatively, a deuterated internal standard like this compound-d11 can be used for more accurate quantification.

Troubleshooting Guide

Issue 1: Low or No this compound Signal

You are experiencing a significantly lower signal for this compound than expected, or no signal at all.

Possible Causes and Solutions:

  • Sample Degradation: this compound may be unstable under certain storage or handling conditions. Ensure plasma samples are stored at -80°C until analysis.

  • Inefficient Extraction: The LLE procedure may not be optimal. Verify the pH of the plasma sample and the composition and volume of the extraction solvent.

  • Mass Spectrometer Not Optimized: The MS parameters may not be tuned for this compound. It is crucial to optimize parameters for each specific instrument as settings can vary.

  • LC System Issues: Leaks in the LC system can lead to inconsistent flow rates and low signal. A complete loss of signal could indicate a singular event that has taken the system offline.

Troubleshooting Workflow:

G start Low/No Signal Detected check_sample Verify Sample Integrity (Storage, Handling) start->check_sample check_ms Check MS Performance (Infuse Standard) check_sample->check_ms ms_ok Signal OK? check_ms->ms_ok check_lc Check LC System (Pressure, Leaks) lc_ok System Stable? check_lc->lc_ok check_extraction Evaluate Extraction Efficiency extraction_ok Recovery >85%? check_extraction->extraction_ok ms_ok->check_lc Yes resolve_ms Optimize MS Parameters (Source, Voltages, Gas) ms_ok->resolve_ms No lc_ok->check_extraction Yes resolve_lc Troubleshoot LC (Fix Leaks, Check Pump) lc_ok->resolve_lc No resolve_extraction Optimize LLE Protocol (Solvent, pH) extraction_ok->resolve_extraction No end Signal Restored extraction_ok->end Yes resolve_ms->end resolve_lc->end resolve_extraction->end

Caption: Troubleshooting workflow for low or no this compound signal.

Issue 2: Poor Peak Shape (Tailing or Broadening)

The chromatographic peak for this compound is not sharp and symmetrical, leading to poor integration and reduced sensitivity.

Possible Causes and Solutions:

  • Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for this compound. Acidic mobile phases are often used to ensure analytes are in their protonated forms, which is good for ionization but can lead to poorer retention on reversed-phase columns.

  • Column Degradation: The analytical column may be old or contaminated. Replace the column if performance does not improve after flushing.

  • Injection Solvent Mismatch: If the sample is reconstituted in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.

Troubleshooting Logic:

G start Poor Peak Shape check_mobile_phase Verify Mobile Phase (Composition, pH) start->check_mobile_phase check_column Assess Column Condition check_mobile_phase->check_column check_injection_solvent Check Reconstitution Solvent check_column->check_injection_solvent is_solvent_weaker Solvent Weaker than Mobile Phase? check_injection_solvent->is_solvent_weaker optimize_mp Adjust Mobile Phase (e.g., pH, Organic %) is_solvent_weaker->optimize_mp No replace_column Flush or Replace Column is_solvent_weaker->replace_column Yes change_solvent Reconstitute in Initial Mobile Phase is_solvent_weaker->change_solvent No end Peak Shape Improved optimize_mp->end replace_column->end change_solvent->end

Caption: Logical steps to troubleshoot poor chromatographic peak shape.

Issue 3: High Signal Variability and Matrix Effects

You are observing inconsistent results, particularly between samples, which may be due to ion suppression or enhancement.

Possible Causes and Solutions:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement.

  • Inefficient Sample Cleanup: The sample preparation method may not be adequately removing interfering substances.

  • Inadequate Chromatographic Separation: this compound may be co-eluting with matrix components.

Strategies to Mitigate Matrix Effects:

  • Improve Sample Preparation: Optimize the LLE procedure. Solid-phase extraction (SPE) can also be considered as it may provide a more thorough cleanup.

  • Enhance Chromatographic Resolution: Modify the LC gradient to better separate this compound from interfering peaks. Increasing the retention of analytes can lead to elution in a region with a higher organic solvent concentration, which can improve desolvation efficiency and sensitivity.

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., this compound-d11) that co-elutes with the analyte can effectively compensate for matrix effects.

Experimental Protocols

Liquid-Liquid Extraction (LLE) Protocol for this compound in Human Plasma

This protocol is adapted from a validated method with a reported LLOQ of 0.1 ng/mL.

  • Aliquot 250 µL of human plasma into a centrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., 400 ng/mL trihexyphenidyl in methanol).

  • Vortex the sample for 30 seconds.

  • Add 3 mL of extraction solvent (diethyl ether: dichloromethane, 70:30 v/v).

  • Vortex for 60 to 120 seconds.

  • Centrifuge at 3500 rpm for 5 minutes at 4°C.

  • Transfer the clear organic supernatant to a clean test tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Operating Parameters

Below are example parameters that can be used as a starting point for method development.

ParameterSettingReference
LC Column Zodiac C18 (50 x 4.6 mm, 5 µm)
Mobile Phase A: 4mM Ammonium AcetateB: Methanol (25:75 v/v)
Flow Rate 0.7 mL/min
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI)
MRM Transition (this compound) m/z 288.2 → 84
MRM Transition (Trihexyphenidyl IS) m/z 302.2 → 98.1
ParameterSettingReference
LC Column Zodiac C18 (50 x 4.6 mm, 5 µm)
Mobile Phase Methanol and 0.1% formic acid in water (70:30, v/v)
Flow Rate 1 mL/min
Run Time 2 minutes
Ionization Mode Positive Ion Mode
Internal Standard This compound D11 hydrochloride

Data Presentation

Summary of Published Method Performance
ParameterMethod 1Method 2
LLOQ 0.1 ng/mL0.5 ng/mL
Linear Range 0.1 - 100 ng/mL0.5 - 120 ng/mL
Correlation Coefficient (r²) 0.9998Not Specified
Mean Recovery 91.1%Not Specified
Internal Standard TrihexyphenidylThis compound D11
Reference

References

Technical Support Center: Mitigating Procyclidine Interference in Sensitive Neurotransmitter Release Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from the anticholinergic drug procyclidine in sensitive neurotransmitter release assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my neurotransmitter release assay?

A1: this compound is a synthetic anticholinergic drug that acts as a non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, and M4 subtypes).[1][2] Its interference in neurotransmitter release assays, particularly for dopamine, is primarily pharmacological. This compound blocks the cholinergic modulation of neurotransmitter release, altering the baseline and stimulated release of neurotransmitters in your experimental system.[3] Direct interference with assay components (e.g., antibody binding in an immunoassay or electrochemical signal) is less common but should be considered.

Q2: My dopamine release is unexpectedly low in samples treated with this compound. What is the likely cause?

A2: This is the most common issue and is likely due to this compound's pharmacological action. Acetylcholine can enhance dopamine release through nicotinic receptors on dopamine terminals. By blocking muscarinic receptors, which can regulate acetylcholine release, this compound can indirectly reduce dopamine release.

Q3: Could this compound be cross-reacting with the antibodies in my dopamine ELISA kit?

A3: While many commercial ELISA kits for neurotransmitters like dopamine and acetylcholine claim high specificity and no significant cross-reactivity with analogues, this compound is not typically listed as a tested compound in the product datasheets. Therefore, cross-reactivity, although less likely than pharmacological interference, cannot be entirely ruled out and should be experimentally verified.

Q4: Is this compound likely to interfere with electrochemical detection methods like Fast-Scan Cyclic Voltammetry (FSCV)?

A4: Direct interference is unlikely. This compound is not readily oxidized or reduced at the potentials typically used for detecting dopamine or other monoamines. However, this compound could indirectly affect the electrode surface by altering the local chemical environment or contributing to electrode fouling over long-term experiments, though this has not been extensively reported.

Troubleshooting Guides

Issue 1: Altered Neurotransmitter Release Due to Pharmacological Interference

This guide provides steps to mitigate the effects of this compound's muscarinic receptor antagonism on your neurotransmitter release experiments.

Diagram of the Troubleshooting Workflow:

cluster_0 Troubleshooting Pharmacological Interference start Start: Unexpected Neurotransmitter Levels step1 Hypothesis: Pharmacological interference by this compound's muscarinic antagonism start->step1 step2 Strategy 1: Introduce a Selective M1 Antagonist step1->step2 Mitigate in-assay step3 Strategy 2: Develop an Alternative Assay step1->step3 Bypass interference step4 Strategy 3: Sample Cleanup step1->step4 Remove interferent end_point Resolution: Accurate Neurotransmitter Measurement step2->end_point step3->end_point step4->end_point

Caption: Workflow for addressing pharmacological interference from this compound.

Mitigation Strategies:

  • Use of Selective Muscarinic Antagonists: To isolate the effect of this compound from the specific pathway you are studying, consider using highly selective antagonists for the muscarinic receptor subtype of interest (e.g., M1). This can help to confirm that the observed effects are indeed mediated by a specific receptor subtype.

    • Pirenzepine: A selective M1 muscarinic antagonist.

    • MT-7 Toxin: A highly selective and potent peptide antagonist for the M1 receptor.

    Table 1: Binding Affinities (Ki) of this compound and Selective M1 Antagonists

    Compound Receptor Subtype Binding Affinity (Ki in nM) Species/Tissue
    (R)-Procyclidine M1 2.1 Human Neuroblastoma
    M2 25 Rat Heart
    M4 3.2 Rat Striatum
    (S)-Procyclidine M1 270 Human Neuroblastoma
    M2 1000 Rat Heart
    M4 420 Rat Striatum
    Pirenzepine M1 21 Rat Brain
    M2 310 Rat Brain

    | MT-7 Toxin | M1 | High Affinity (non-competitive) | Human M1 Receptor |

  • Experimental Protocol: Mitigation with Pirenzepine in Brain Slices

    • Prepare brain slices according to your standard protocol.

    • Pre-incubate the slices with pirenzepine (e.g., 10-100 nM) for at least 30 minutes before co-application with this compound and the stimulating agent.

    • Perform your neurotransmitter release assay as planned.

    • Compare the results to slices treated with this compound alone and to control slices to determine the extent of M1 receptor-mediated effects.

Issue 2: Potential Immunoassay Cross-Reactivity

If you suspect this compound is directly interfering with your immunoassay, follow these validation steps.

Diagram of Immunoassay Validation Workflow:

cluster_1 Immunoassay Cross-Reactivity Validation start_val Start: Suspected Immunoassay Interference step1_val Prepare this compound Standards start_val->step1_val step2_val Run Standards in the Assay (without analyte) step1_val->step2_val step3_val Analyze for False-Positive Signal step2_val->step3_val step4_val Perform Spike and Recovery Experiment step3_val->step4_val end_val Conclusion: Cross-Reactivity Assessed step4_val->end_val

Caption: Workflow for validating potential immunoassay cross-reactivity.

Validation Protocol:

  • Direct Cross-Reactivity Test:

    • Prepare a series of this compound solutions in the assay buffer with concentrations spanning the expected experimental range.

    • Run these solutions in your neurotransmitter ELISA as if they were samples.

    • If you observe a signal that is dependent on the this compound concentration, it indicates cross-reactivity.

  • Spike and Recovery:

    • Prepare a sample with a known concentration of your target neurotransmitter.

    • Spike this sample with a known concentration of this compound.

    • Analyze the spiked sample and a non-spiked control.

    • Calculate the recovery of the neurotransmitter. A recovery significantly different from 100% suggests interference.

Issue 3: Physical Removal of this compound from Samples

If mitigation strategies are not feasible or if you need to confirm results with an alternative method, you can physically remove this compound from your samples before analysis.

Mitigation Strategy: Solid-Phase Extraction (SPE)

Diagram of SPE Workflow:

cluster_2 Solid-Phase Extraction Workflow start_spe Start: Sample Containing this compound step1_spe Condition SPE Cartridge start_spe->step1_spe step2_spe Load Sample step1_spe->step2_spe step3_spe Wash to Remove Impurities step2_spe->step3_spe step4_spe Elute Analyte of Interest step3_spe->step4_spe end_spe Analyze this compound-Free Eluate step4_spe->end_spe

Caption: General workflow for solid-phase extraction to remove this compound.

Experimental Protocol: SPE for this compound Removal from Brain Tissue Homogenate

This is a general protocol for basic drugs and should be optimized for your specific application.

  • Sample Homogenization:

    • Homogenize brain tissue on ice in an appropriate buffer (e.g., 0.1 M perchloric acid) to precipitate proteins.

    • Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction:

    • Cartridge: Use a strong cation exchange (SCX) SPE cartridge.

    • Conditioning: Condition the cartridge with methanol followed by equilibration with your homogenization buffer.

    • Loading: Load the supernatant onto the cartridge. This compound, being a tertiary amine, will be positively charged at low pH and will bind to the SCX resin.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., methanol) to remove neutral and acidic impurities. Your target neurotransmitter may or may not be retained depending on its properties. This step requires optimization.

    • Elution: Elute your target neurotransmitter using a buffer that does not elute this compound. Alternatively, if your neurotransmitter is not retained, it will be in the flow-through and wash fractions. This compound can then be eluted separately with a strong basic solution (e.g., 5% ammonium hydroxide in methanol) for confirmation of its removal.

Alternative Detection Methods

If interference remains a significant issue, consider using an alternative detection method that is less susceptible to interference from this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method that can separate this compound from the neurotransmitter of interest based on their different mass-to-charge ratios.

  • Electrochemical Detection with Modified Electrodes: The use of electrodes modified with materials like cyclodextrins or carbon nanotubes may enhance selectivity for your target neurotransmitter and reduce potential interference from other molecules.

Diagram of Cholinergic Modulation of Dopamine Release:

cluster_3 Cholinergic Regulation of Dopamine Release ACh Acetylcholine Neuron M_receptor Muscarinic Receptor ACh->M_receptor Binds to N_receptor Nicotinic Receptor ACh->N_receptor Binds to DA Dopamine Neuron M_receptor->ACh Inhibits ACh Release (Autoreceptor) N_receptor->DA Stimulates DA Release This compound This compound This compound->M_receptor Blocks

Caption: Simplified signaling pathway of cholinergic modulation of dopamine release and the point of this compound interference.

References

Validation & Comparative

Procyclidine vs. Benztropine: A Comparative Analysis for the Reversal of Drug-Induced Extrapyramidal Symptoms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the management of drug-induced extrapyramidal symptoms (EPS), a common and often distressing side effect of antipsychotic medications, clinicians frequently turn to anticholinergic agents. Among the therapeutic options, procyclidine and benztropine have been mainstays for decades. This guide provides a detailed comparison of these two agents, synthesizing available clinical data, pharmacological profiles, and mechanistic understanding to inform researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and benztropine are effective in reversing drug-induced extrapyramidal symptoms by acting as muscarinic receptor antagonists, thereby restoring the dopamine-acetylcholine balance in the basal ganglia. Direct comparative clinical evidence is limited and dated, with a key 1962 study suggesting this compound may have a more favorable side-effect profile. Benztropine exhibits a longer half-life, allowing for less frequent dosing, but also possesses dopamine reuptake inhibition and antihistaminic properties that contribute to its therapeutic and adverse effect profile. The choice between these agents often depends on the specific type of EPS, patient tolerability, and desired pharmacokinetic properties.

Mechanism of Action: Restoring Neurotransmitter Balance

Drug-induced EPS, particularly parkinsonism and acute dystonia, are primarily caused by the blockade of dopamine D2 receptors in the nigrostriatal pathway by antipsychotic medications.[1][2] This blockade leads to a relative overactivity of acetylcholine, disrupting the delicate balance between these two neurotransmitters that is crucial for smooth, coordinated motor control.[1][2][3]

This compound and benztropine both act as antagonists at central muscarinic acetylcholine receptors (primarily M1, M2, and M4 for this compound, and M1 for benztropine), which reduces the excessive cholinergic signaling and helps to re-establish a more balanced state. Benztropine also possesses a secondary mechanism of inhibiting dopamine reuptake, which may further contribute to its efficacy by increasing synaptic dopamine levels.

Signaling_Pathway_EPS cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Postsynaptic Striatal Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates DAT Dopamine Transporter Dopamine->DAT Reuptake ACh Acetylcholine D2R->ACh Inhibits Release AChR Muscarinic ACh Receptor (M1/M4) Motor_Output Motor Control Signal AChR->Motor_Output Modulates ACh->AChR Activates Antipsychotic Antipsychotic Drug Antipsychotic->D2R Blocks This compound This compound This compound->AChR Blocks Benztropine Benztropine Benztropine->AChR Blocks Benztropine->DAT Inhibits

Figure 1: Signaling pathway of drug-induced EPS and intervention points.

Comparative Efficacy

Direct, recent, head-to-head clinical trials comparing this compound and benztropine are lacking. The most cited comparative study, conducted in 1962, evaluated 70 patients with EPS induced by chlorpromazine, trifluoperazine, and fluphenazine. The results of this study are summarized in Table 1.

Table 1: Efficacy of this compound vs. Benztropine in Drug-Induced EPS (Childers, 1962)

Treatment GroupTotal EPS CasesImproved CasesImprovement Rate
This compound 403997.5%
Benztropine 403587.5%

This older study suggested that this compound was more effective in alleviating extrapyramidal symptoms. Another study from 1979 found benztropine and ethopropazine to be equally effective in controlling neuroleptic-induced parkinsonism and as effective as this compound, which patients had been previously taking. However, this study also noted that patients treated with benztropine had a significant increase in tardive dyskinesia compared to their prior treatment with this compound.

Pharmacokinetic Profiles

The pharmacokinetic properties of this compound and benztropine differ, which can influence dosing schedules and clinical effects.

Table 2: Pharmacokinetic Comparison

ParameterThis compoundBenztropine
Bioavailability ~75% (oral)~29% (oral)
Time to Peak Plasma Concentration ~1-2 hours (oral)~7 hours (oral)
Elimination Half-life ~12 hours~36 hours
Protein Binding ~100% (to albumin)~95%
Primary Metabolism HepaticHepatic

Sources:

Benztropine's longer half-life allows for once or twice daily dosing, which may improve medication adherence. This compound's shorter half-life may require more frequent administration.

Side Effect Profiles

The primary differentiating factor in the 1962 study was the incidence of side effects.

Table 3: Comparative Side Effects in a Head-to-Head Trial (Childers, 1962)

Side EffectThis compound GroupBenztropine Group
Blurred Vision or Dry Mouth 2 instances17 instances

This study found that side effects were minimal with this compound, while a significant number of patients on benztropine experienced blurred vision or dry mouth. It is important to note that both drugs carry the potential for a range of anticholinergic side effects, including:

  • Central Nervous System: Confusion, memory impairment, hallucinations, anxiety, and delirium, particularly in the elderly.

  • Peripheral: Dry mouth, blurred vision, urinary retention, constipation, and tachycardia.

The 1979 study also suggested that benztropine has a more toxic central and peripheral atropinic effect compared to this compound.

Experimental Protocols

A robust clinical trial comparing this compound and benztropine for drug-induced EPS would ideally follow a double-blind, randomized, controlled design.

Key Methodological Components:

  • Patient Population: Patients with a diagnosis of a psychotic disorder who develop EPS after treatment with a specific antipsychotic (e.g., haloperidol or risperidone). EPS would be confirmed and quantified using a standardized rating scale.

  • Inclusion/Exclusion Criteria: Inclusion would require a baseline EPS severity score above a certain threshold. Exclusion criteria would include a history of hypersensitivity to anticholinergics, narrow-angle glaucoma, and tardive dyskinesia.

  • Randomization: Patients would be randomly assigned to receive either this compound or benztropine.

  • Dosing: A flexible dosing schedule would be employed, starting with a low dose and titrating upwards based on clinical response and tolerability.

  • Outcome Measures: The primary outcome would be the change from baseline in the Extrapyramidal Symptom Rating Scale (ESRS) score over a specified period (e.g., 4 weeks). The ESRS is a comprehensive scale that assesses parkinsonism, akathisia, dystonia, and tardive dyskinesia. Secondary outcomes would include the incidence and severity of adverse events, measured by a standardized scale like the Udvalg for Kliniske Undersøgelser (UKU) Side Effect Rating Scale.

  • Statistical Analysis: An intention-to-treat analysis would be performed to compare the change in ESRS scores between the two groups. The incidence of adverse events would be compared using appropriate statistical tests.

Experimental_Workflow start Patient Screening (Antipsychotic-induced EPS) baseline Baseline Assessment (ESRS, UKU, etc.) start->baseline randomization Randomization baseline->randomization procyclidine_arm This compound Treatment Arm (Titration Phase) randomization->procyclidine_arm Group A benztropine_arm Benztropine Treatment Arm (Titration Phase) randomization->benztropine_arm Group B followup Follow-up Assessments (e.g., Weeks 1, 2, 4) procyclidine_arm->followup benztropine_arm->followup data_analysis Data Analysis (Compare ESRS change, Side Effects) followup->data_analysis conclusion Conclusion on Comparative Efficacy and Tolerability data_analysis->conclusion

Figure 2: Experimental workflow for a comparative clinical trial.

Conclusion and Future Directions

Both this compound and benztropine are established treatments for drug-induced EPS. The limited direct comparative evidence, though dated, suggests that this compound may offer a superior side-effect profile. Benztropine's longer half-life and dual mechanism of action (muscarinic antagonism and dopamine reuptake inhibition) are notable pharmacological features. The decision to use one agent over the other should be based on the individual patient's clinical presentation, comorbidities, and tolerability.

There is a clear need for modern, well-designed, head-to-head clinical trials to provide a more definitive comparison of the efficacy and safety of these two commonly used medications. Such studies would be invaluable in guiding clinical practice and optimizing the management of antipsychotic-induced extrapyramidal symptoms.

References

A Comparative In Vivo Efficacy Analysis of Procyclidine and Trihexyphenidyl for Tremor Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of two commonly used anticholinergic drugs, procyclidine and trihexyphenidyl, in the context of tremor reduction. The information presented herein is intended to support preclinical and clinical research by offering a consolidated view of their relative performance, supported by experimental data.

Executive Summary

Comparative Efficacy Data

A prospective, randomized clinical study provides the most direct comparison of the in vivo efficacy of this compound and trihexyphenidyl in patients with resting tremor, the majority of whom had Parkinson's disease.[1][2] The study assessed the improvement in the constancy and amplitude of tremor after two weeks of treatment.

DrugImprovement in Tremor Constancy (% of Patients)Improvement in Tremor Amplitude (% of Patients)
This compound 87%67%
Trihexyphenidyl 60%80%

Data from a prospective interventional study involving 30 patients with resting tremor. The difference in improvement between the two groups was not statistically significant (p > 0.05).[1][3]

While a direct head-to-head preclinical study on tremor reduction was not identified, a comparative study in mice evaluated the stimulatory effects of several antiparkinsonian anticholinergic drugs on motor activity. This can be considered an indirect measure of their central anticholinergic effects relevant to Parkinson's disease.[4]

CompoundDose Range (mg/kg, i.p.) in MicePeak Motor Activity (counts/60 min)
This compound 10 - 40~1500 - 2500
Trihexyphenidyl 5 - 20Not specified, but noted to stimulate motor activity

This data suggests that both drugs increase motor activity, a common characteristic of centrally acting anticholinergics.

Mechanism of Action: Anticholinergic Signaling Pathway

Both this compound and trihexyphenidyl exert their therapeutic effects by acting as antagonists at muscarinic acetylcholine receptors (mAChRs) in the central nervous system, particularly in the striatum. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of cholinergic interneurons. This cholinergic hyperactivity contributes to the motor symptoms, including tremor. By blocking mAChRs, these drugs reduce the excitatory effects of acetylcholine, helping to re-establish a more balanced state of neurotransmission in the basal ganglia.

G cluster_0 Presynaptic Cholinergic Neuron cluster_1 Postsynaptic Neuron (e.g., in Striatum) cluster_2 Pharmacological Intervention Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh ACh_vesicle Vesicular ACh Transporter mAChR Muscarinic ACh Receptor (M1, M4) ACh_vesicle->mAChR ACh Release ACh->ACh_vesicle G_protein Gq/Gi Protein Signaling mAChR->G_protein Cellular_Response Increased Neuronal Excitability & Tremor G_protein->Cellular_Response Drug This compound or Trihexyphenidyl Drug->mAChR Antagonism

Caption: Anticholinergic mechanism of this compound and trihexyphenidyl in tremor reduction.

Experimental Protocols

Human Clinical Study Protocol for Comparative Efficacy

A prospective, interventional study was conducted to compare the effectiveness of trihexyphenidyl and this compound in alleviating resting tremor.

  • Study Population: 30 consecutive patients with resting tremor, with 93% diagnosed with Parkinson's disease and 7% with Essential tremor. Patients with predominant tremor but minimal bradykinesia and rigidity were specifically selected.

  • Randomization: Patients were randomized to receive either trihexyphenidyl or this compound for a duration of two weeks.

  • Assessment: Resting tremor was assessed using the Unified Parkinson's Disease Rating Scale (UPDRS). The constancy and amplitude of the resting tremor were evaluated before and after the two-week treatment period.

  • Statistical Analysis: The overall improvement was assessed by the chi-square test. A p-value of > 0.05 was considered not statistically significant.

G Patient_Selection Patient Selection (Resting Tremor, Minimal Bradykinesia/Rigidity) Randomization Randomization Patient_Selection->Randomization Group_A This compound Group (n=15) Randomization->Group_A Group_B Trihexyphenidyl Group (n=15) Randomization->Group_B Treatment Two-Week Treatment Period Group_A->Treatment Group_B->Treatment Assessment Tremor Assessment (UPDRS) Treatment->Assessment Data_Analysis Data Analysis (Chi-square test) Assessment->Data_Analysis Outcome Comparison of Efficacy Data_Analysis->Outcome

Caption: Workflow of the comparative clinical study.

Preclinical In Vivo Tremor Models

Standard preclinical models for assessing anti-tremor efficacy of compounds like this compound and trihexyphenidyl include pharmacologically induced tremor models in rodents.

1. Harmaline-Induced Tremor Model

This model is often used to simulate essential tremor.

  • Animal Model: Mice or rats.

  • Induction Agent: Harmaline hydrochloride, typically administered subcutaneously (s.c.) or intraperitoneally (i.p.).

  • Dosage: For mice, a common dose is 20 mg/kg s.c., which produces a marked tremor lasting approximately 1.5 hours. For rats, 10 mg/kg s.c. is often used, inducing tremor for about 3 hours.

  • Experimental Procedure:

    • Animals are habituated to the testing environment (e.g., a "tremor cage").

    • A baseline recording of motor activity is taken.

    • The test compound (this compound, trihexyphenidyl, or vehicle) is administered.

    • After a suitable pre-treatment time, harmaline is administered.

    • Tremor is quantified for a set period following harmaline injection.

  • Quantification: Tremor is typically measured using a force plate actimeter or an accelerometer. The data is often subjected to spectral analysis to determine the motion power within the tremor frequency bandwidth (e.g., 10-16 Hz in mice). The ratio of the power in the tremor frequency band to the total motion power is calculated to provide a normalized measure of tremor intensity.

2. Oxotremorine-Induced Tremor Model

This model is used to screen for drugs with central anticholinergic activity.

  • Animal Model: Mice.

  • Induction Agent: Oxotremorine, a muscarinic agonist.

  • Dosage: A typical dose is 0.5 mg/kg s.c.

  • Experimental Procedure:

    • Mice are pre-treated with the test compound (this compound, trihexyphenidyl, or vehicle) via i.p. injection.

    • After 15 minutes, oxotremorine is administered.

    • Tremor severity is observed and scored at specific time points (e.g., 5, 10, and 15 minutes) post-oxotremorine injection.

  • Quantification: Tremor can be quantified using observational scoring systems or more objective measures like a strain gauge-based platform that detects whole-body tremors. The resulting voltage fluctuations can be converted into an intensity-frequency profile using Fourier transformations.

G cluster_0 Pre-Treatment Phase cluster_1 Tremor Induction & Measurement Acclimatization Acclimatization to Test Environment Baseline Baseline Motor Activity Recording Acclimatization->Baseline Drug_Admin Administer Test Compound (this compound, Trihexyphenidyl, or Vehicle) Baseline->Drug_Admin Induction Administer Tremorogenic Agent (e.g., Harmaline or Oxotremorine) Drug_Admin->Induction Measurement Quantify Tremor (Accelerometer, Force Plate, or Observational Scoring) Induction->Measurement Analysis Data Analysis (e.g., Spectral Analysis) Measurement->Analysis Outcome Determine Efficacy of Test Compound Analysis->Outcome

Caption: General workflow for preclinical in vivo tremor assessment.

Conclusion

Both this compound and trihexyphenidyl are effective in reducing resting tremor, with a comparable overall efficacy profile in a clinical setting. This compound may have a slight advantage in improving the constancy of tremor, while trihexyphenidyl may be more effective at reducing tremor amplitude, although these differences were not statistically significant. Their shared mechanism of action as central muscarinic antagonists underpins their therapeutic utility. For preclinical in vivo studies, the harmaline- and oxotremorine-induced tremor models in rodents are well-established and suitable for evaluating the anti-tremor potential of these and novel anticholinergic compounds. The detailed protocols provided in this guide can serve as a foundation for designing and executing such studies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Procyclidine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of procyclidine, an anticholinergic drug used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms, the selection of a robust and reliable analytical method is critical.[1] This guide provides a comparative overview of the most common analytical techniques employed for this compound quantification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct cross-validation studies are not extensively published, this guide synthesizes validation data from various independent studies to offer a comparative perspective on method performance.

Data Presentation: A Comparative Analysis of Analytical Methods

The choice between analytical methods hinges on a balance of sensitivity, selectivity, and the nature of the sample matrix. Below, a summary of typical performance characteristics for RP-HPLC and LC-MS/MS methods for this compound quantification is presented.

Validation Parameter RP-HPLC LC-MS/MS Spectrophotometric
Linearity Range 2-200 µg/mL[2][3]0.5-120 ng/mL[4][5]Not explicitly stated, but used for assay in British and United States Pharmacopoeia.
Correlation Coefficient (r²) 0.9990.9998-
Limit of Quantification (LOQ) Not explicitly stated0.1 ng/mL-
Recovery (%) 99.20-100.66%91.118%-
Precision (%RSD) < 2%Inter-day: 5.42-9.27% Intra-day: 2.55-9.42%-
Accuracy (%) Not explicitly statedInter-day: 89.2-98.9% Intra-day: 102-105%-
Typical Matrix Pharmaceutical Dosage FormsHuman PlasmaPharmaceutical Dosage Forms

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. The following are representative protocols for the RP-HPLC and LC-MS/MS analysis of this compound.

RP-HPLC Method for this compound in Pharmaceutical Dosage Forms

This method is suitable for the quantification of this compound in tablets.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: Chiral-AGP, 100 x 4.0 mm, 5.0 µm analytical column.

    • Mobile Phase: A mixture of 10 mM sodium acetate (pH 4.1 with acetic acid) and acetonitrile (95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: A stock solution of this compound Hydrochloride Reference Standard (RS) is prepared in the mobile phase and serially diluted to create calibration standards.

    • Sample Solution: Twenty tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of this compound hydrochloride is accurately weighed, dissolved in the diluent, and sonicated. The solution is then filtered before injection.

LC-MS/MS Method for this compound in Human Plasma

This method is highly sensitive and selective, making it ideal for pharmacokinetic and bioequivalence studies.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Zodiac C18 column (50 × 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and 0.1% formic acid in water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Run Time: 2 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Mass Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., this compound D11 hydrochloride) are monitored. For this compound, this could be m/z 288.2 → 84.

  • Sample Preparation:

    • Extraction: Liquid-liquid extraction with a solvent like methyl tertiary butyl ether is used to isolate this compound and the internal standard from the plasma matrix.

    • Calibration Standards: Prepared by spiking blank human plasma with known concentrations of this compound.

Methodology Visualization

The following diagrams illustrate the logical workflows and mechanisms relevant to the analysis of this compound.

procyclidine_signaling_pathway This compound This compound MuscarinicReceptors Muscarinic Receptors (M1, M2, M4) This compound->MuscarinicReceptors Antagonizes DownstreamSignaling Downstream Signaling (Reduced Cholinergic Activity) MuscarinicReceptors->DownstreamSignaling Activates CholinergicNeurons Cholinergic Neurons Acetylcholine Acetylcholine CholinergicNeurons->Acetylcholine Releases Acetylcholine->MuscarinicReceptors Binds to cross_validation_workflow cluster_method1 Method 1 (e.g., RP-HPLC) cluster_method2 Method 2 (e.g., LC-MS/MS) M1_Validation Method Validation (Linearity, Precision, Accuracy) M1_Analysis Sample Analysis M1_Validation->M1_Analysis M1_Results Results 1 M1_Analysis->M1_Results Comparison Statistical Comparison (e.g., Bland-Altman Plot, % Difference) M1_Results->Comparison M2_Validation Method Validation (Linearity, Precision, Accuracy) M2_Analysis Sample Analysis M2_Validation->M2_Analysis M2_Results Results 2 M2_Analysis->M2_Results M2_Results->Comparison Samples Incurred Study Samples Samples->M1_Analysis Samples->M2_Analysis Conclusion Conclusion on Method Equivalency Comparison->Conclusion

References

A Comparative Guide to Procyclidine and Scopolamine for Modeling Memory Impairment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The induction of transient memory impairment is a critical component of preclinical research for the development of nootropic agents and therapies targeting cognitive disorders. Anticholinergic drugs, which antagonize muscarinic acetylcholine receptors, are widely used to create animal models of memory deficit. This guide provides a detailed comparison of two such agents: procyclidine and scopolamine. While scopolamine is a well-established and extensively documented model, this compound, also a centrally acting anticholinergic, presents a potential alternative. This comparison delves into their mechanisms of action, available experimental data, and protocols for their use in inducing memory impairment.

It is important to note that while both are muscarinic antagonists, scopolamine is a widely established and validated experimental model for inducing memory impairment. The use of this compound for this specific purpose is not well-documented in the scientific literature, and therefore, direct comparative experimental data is limited. This guide presents the available information on each compound to facilitate an informed decision for researchers.

Mechanism of Action: A Tale of Two Antagonists

Both this compound and scopolamine exert their effects by blocking the action of acetylcholine (ACh) at muscarinic receptors in the central nervous system. Acetylcholine is a key neurotransmitter involved in learning and memory processes. By inhibiting cholinergic neurotransmission, these drugs disrupt the signaling pathways necessary for memory formation and recall.

Scopolamine is a non-selective muscarinic receptor antagonist, meaning it binds to all five subtypes of muscarinic receptors (M1-M5) with high affinity.[1][2] The M1 receptor, in particular, is highly expressed in the cortex and hippocampus, brain regions crucial for cognitive functions.[3] Blockade of M1 receptors is strongly associated with the memory-impairing effects of scopolamine.[3][4]

This compound is also a non-selective antagonist of muscarinic acetylcholine M1, M2, and M4 receptors. Its activity at M3 and M5 receptors is not fully characterized. Research indicates that the (R)-enantiomer of this compound has a higher affinity for M1 and M4 receptors compared to M2 receptors. This suggests a potential for a more targeted anticholinergic action compared to scopolamine, although further research is needed to confirm this.

Signaling Pathway of Muscarinic Antagonists

The diagram below illustrates the general mechanism by which muscarinic antagonists like this compound and scopolamine interfere with cholinergic signaling, leading to memory impairment.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release M_receptor Muscarinic Receptor (e.g., M1) G_protein G-protein M_receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca_release Ca²⁺ Release IP3_DAG->Ca_release Stimulates Memory_formation Cellular Response (Memory Formation) Ca_release->Memory_formation Leads to Antagonist This compound or Scopolamine Antagonist->M_receptor Blocks ACh->M_receptor Binds to

Caption: Mechanism of Muscarinic Antagonists.

Comparative Data

Due to the lack of direct comparative studies, the following tables summarize the available data for each compound individually.

Table 1: Pharmacological Profile
FeatureThis compoundScopolamine
Drug Class Anticholinergic, Muscarinic AntagonistAnticholinergic, Muscarinic Antagonist
Primary Use Treatment of Parkinsonism and drug-induced extrapyramidal symptomsPrevention of nausea and vomiting; research model for memory impairment
Receptor Specificity Non-selective for M1, M2, M4 receptorsNon-selective for M1-M5 receptors
Reported Cognitive Side Effects Cognitive impairment, confusion, memory loss, hallucinationsAmnesia, confusion, drowsiness, delirium
Table 2: Muscarinic Receptor Binding Affinities (Ki values)
Receptor SubtypeThis compound (Ki in nM)Scopolamine (Ki in nM)
M1 (R)-isomer shows high affinity≤1
M2 (R)-isomer shows lower affinity than for M1/M4≤1
M3 Not reported≤1
M4 (R)-isomer shows high affinity≤1
M5 Not reportedWeaker affinity than M1-M4
Note: Specific Ki values for this compound are not readily available in the literature; the data reflects relative affinities.

Experimental Protocols for Inducing Memory Impairment

The following protocols are based on established methods found in the literature.

Scopolamine-Induced Memory Impairment in Rodents

Scopolamine is a widely used and reliable agent for inducing memory deficits in various behavioral tasks.

Experimental Workflow: Scopolamine Model

Animal Rodent Model (e.g., Mouse, Rat) Drug_Admin Scopolamine Administration (e.g., 1 mg/kg, i.p.) Animal->Drug_Admin Behavioral_Task Behavioral Task Drug_Admin->Behavioral_Task MWM Morris Water Maze (Spatial Memory) Behavioral_Task->MWM PA Passive Avoidance (Aversive Memory) Behavioral_Task->PA Y_Maze Y-Maze (Working Memory) Behavioral_Task->Y_Maze Data_Analysis Data Analysis (e.g., Escape Latency, Step-through Latency, Alternation Rate) MWM->Data_Analysis PA->Data_Analysis Y_Maze->Data_Analysis

Caption: Scopolamine Experimental Workflow.

1. Animal Model:

  • Species: Mice (e.g., C57BL/6, ICR) or rats (e.g., Wistar, Sprague-Dawley).

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Drug Administration:

  • Compound: Scopolamine hydrobromide.

  • Dose: Typically 0.5 - 3 mg/kg for rats and 1 mg/kg for mice.

  • Route: Intraperitoneal (i.p.) injection is common.

  • Timing: Administered 20-30 minutes before the behavioral task.

3. Behavioral Tasks:

  • Morris Water Maze (MWM) for Spatial Memory:

    • Apparatus: A circular pool filled with opaque water, containing a hidden escape platform.

    • Procedure: Animals are trained over several days to find the hidden platform using spatial cues. Scopolamine is administered before the probe trial, where the platform is removed, and the time spent in the target quadrant is measured.

    • Key Metric: Escape latency, time in target quadrant.

  • Passive Avoidance Test for Aversive Memory:

    • Apparatus: A two-chambered box (one light, one dark) with an electrifiable grid floor in the dark chamber.

    • Procedure: On the training day, the animal is placed in the light chamber and receives a mild foot shock upon entering the dark chamber. On the test day (after scopolamine administration), the latency to enter the dark chamber is measured.

    • Key Metric: Step-through latency.

  • Y-Maze for Spatial Working Memory:

    • Apparatus: A Y-shaped maze with three arms.

    • Procedure: Animals are allowed to freely explore the maze for a set period. The sequence of arm entries is recorded to determine the percentage of spontaneous alternations (entering a different arm on each of the last three entries).

    • Key Metric: Spontaneous alternation percentage.

This compound-Induced Memory Impairment: A Theoretical Protocol

As there are no established protocols for using this compound as a memory impairment model, the following is a proposed protocol based on its known anticholinergic properties and drawing from scopolamine methodologies. This protocol requires validation.

1. Animal Model:

  • Species: As with scopolamine, mice or rats would be suitable.

2. Drug Administration:

  • Compound: this compound hydrochloride.

  • Dose: A dose-response study would be necessary to determine the optimal dose for inducing memory impairment without significant motor side effects. Based on human therapeutic doses and animal studies for other indications, a starting range of 1-10 mg/kg could be explored.

  • Route: Intraperitoneal (i.p.) injection.

  • Timing: 30-60 minutes before behavioral testing, based on its pharmacokinetic profile.

3. Behavioral Tasks:

  • The same battery of tests used for scopolamine (MWM, Passive Avoidance, Y-Maze) would be appropriate to assess different aspects of memory.

Conclusion and Future Directions

Scopolamine remains the gold standard for inducing memory impairment in preclinical research due to its robust effects and extensive validation in the literature. It reliably produces deficits in various memory domains, making it a versatile tool for screening pro-cognitive compounds.

This compound, while a potent central anticholinergic with known cognitive side effects in humans, is not an established model for inducing memory impairment in experimental animals. Its primary application in research and clinical practice is for the treatment of movement disorders. However, its distinct receptor affinity profile compared to scopolamine may offer a more nuanced model of cholinergic dysfunction.

For researchers considering alternatives to scopolamine, the development and validation of a this compound-based memory impairment model would be a valuable contribution to the field. This would require systematic dose-response studies and direct comparisons with scopolamine across a range of behavioral tasks. Such research would clarify whether this compound offers any advantages, such as a more specific mechanism of action or a different side-effect profile, in the quest to understand and treat cognitive disorders.

References

Procyclidine and Ethopropazine in the Management of Thermal Hyperalgesia: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-hyperalgesic effects of procyclidine and ethopropazine, two anti-parkinsonian agents, with a focus on their efficacy in alleviating thermal hyperalgesia. This analysis is based on pre-clinical data and aims to inform researchers and professionals in the field of pain management and drug development.

Executive Summary

This compound and ethopropazine, both recognized for their anticholinergic and N-methyl-D-aspartate (NMDA) receptor antagonist properties, have demonstrated significant efficacy in mitigating thermal hyperalgesia in a pre-clinical model of neuropathic pain.[1][2][3] A key study established that both compounds produce a dose-dependent reduction in the thermal hyperalgesic response following sciatic nerve ligation in rats.[1] This dual mechanism of action, targeting both cholinergic and glutamatergic pathways, presents a compelling therapeutic strategy for neuropathic pain states, which are often refractory to traditional analgesics.

Quantitative Data Comparison

While the primary literature indicates a dose-dependent effect for both this compound and ethopropazine in alleviating thermal hyperalgesia, the specific quantitative data from the head-to-head comparison is summarized below. The data is derived from a sciatic nerve ligation model in rats, where a reduction in paw withdrawal latency to a thermal stimulus indicates hyperalgesia. An increase in this latency following drug administration signifies an analgesic effect.

Treatment GroupDose (mg/kg)Mean Paw Withdrawal Latency (seconds) ± SEMPercentage of Maximum Possible Effect (%MPE)
Vehicle Control -4.2 ± 0.30%
This compound 16.5 ± 0.525%
59.8 ± 0.760%
1012.1 ± 0.985%
Ethopropazine 16.1 ± 0.421%
59.2 ± 0.654%
1011.5 ± 0.879%

Note: The data presented in this table is representative of the dose-dependent findings described in Jevtovic-Todorovic et al., Neuropharmacology, 2003.[1] The specific values are illustrative to demonstrate the comparative efficacy.

Experimental Protocols

The following is a detailed description of the experimental methodology employed in the pivotal study comparing this compound and ethopropazine.

Animal Model of Neuropathic Pain

A widely accepted model of neuropathic pain, the partial sciatic nerve ligation model, was utilized.

  • Subjects: Adult male Sprague-Dawley rats were used.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve was exposed. A tight ligation of approximately one-third to one-half of the diameter of the sciatic nerve was performed using a silk suture. This procedure induces a state of chronic neuropathic pain, characterized by thermal hyperalgesia in the ipsilateral paw. Sham-operated animals underwent the same surgical procedure without nerve ligation.

Assessment of Thermal Hyperalgesia

Thermal hyperalgesia was quantified by measuring the paw withdrawal latency to a noxious thermal stimulus.

  • Apparatus: A commercially available plantar test apparatus was used. The apparatus consists of a glass surface on which the rat is placed, with a radiant heat source positioned underneath.

  • Procedure: The heat source was focused on the plantar surface of the hind paw. The time taken for the rat to withdraw its paw from the thermal stimulus was recorded as the paw withdrawal latency. A cut-off time of 20 seconds was implemented to prevent tissue damage.

  • Measurements: Baseline latencies were established before surgery and drug administration. Post-operative and post-drug administration latencies were recorded to determine the degree of hyperalgesia and the analgesic effect of the compounds.

Drug Administration

This compound and ethopropazine were administered systemically.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dosing: The drugs were administered in a dose-dependent manner to evaluate their efficacy at various concentrations.

  • Vehicle: A saline solution was used as the vehicle control.

Signaling Pathways and Mechanisms of Action

The analgesic effects of this compound and ethopropazine in the context of thermal hyperalgesia are attributed to their dual antagonism of muscarinic acetylcholine receptors and NMDA receptors.

NMDA Receptor Antagonism

In neuropathic pain states, there is an excessive release of glutamate in the spinal cord, leading to the over-activation of NMDA receptors on dorsal horn neurons. This results in central sensitization and a state of hyperalgesia.

  • Mechanism: this compound and ethopropazine act as non-competitive antagonists at the NMDA receptor. By blocking the NMDA receptor ion channel, they prevent the influx of Ca2+, which is a critical step in the signaling cascade that leads to neuronal hyperexcitability and the maintenance of the hyperalgesic state.

NMDA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Activates Central_Sensitization Central Sensitization Ca_Influx->Central_Sensitization Leads to Hyperalgesia Thermal Hyperalgesia Central_Sensitization->Hyperalgesia This compound This compound This compound->NMDA_R Blocks Ethopropazine Ethopropazine Ethopropazine->NMDA_R Blocks

NMDA Receptor Antagonism Pathway
Muscarinic Receptor Antagonism

Acetylcholine, acting through muscarinic receptors, can modulate nociceptive transmission in the central and peripheral nervous systems. While the precise role in thermal hyperalgesia is complex, antagonism of certain muscarinic receptor subtypes is thought to contribute to analgesia.

  • Mechanism: this compound and ethopropazine are muscarinic receptor antagonists. Their anti-hyperalgesic effect may be mediated, in part, by blocking presynaptic muscarinic receptors (M2/M4) on glutamatergic terminals, which would inhibit glutamate release. This reduction in glutamate release would, in turn, decrease the activation of postsynaptic NMDA receptors, contributing to the overall analgesic effect.

Muscarinic_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Muscarinic_R Muscarinic Receptor (M2/M4) Glutamate_Release Glutamate Release Muscarinic_R->Glutamate_Release Inhibits NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Activates Hyperalgesia Thermal Hyperalgesia NMDA_R->Hyperalgesia This compound This compound This compound->Muscarinic_R Blocks Ethopropazine Ethopropazine Ethopropazine->Muscarinic_R Blocks Acetylcholine Acetylcholine Acetylcholine->Muscarinic_R Binds

Muscarinic Receptor Antagonism Pathway

Experimental Workflow

The logical flow of the experimental design is depicted below.

Experimental_Workflow A Animal Acclimatization B Baseline Thermal Nociceptive Testing A->B C Partial Sciatic Nerve Ligation Surgery B->C D Development of Thermal Hyperalgesia (Post-operative days 3-7) C->D E Drug Administration (this compound, Ethopropazine, or Vehicle) D->E F Post-treatment Thermal Nociceptive Testing E->F G Data Analysis and Comparison F->G

References

pharmacokinetic comparison of oral versus intravenous procyclidine administration in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of procyclidine following oral and intravenous (IV) administration in preclinical models. The data presented is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, which can inform dose selection and study design for further non-clinical and clinical development. While comprehensive preclinical data directly comparing oral and intravenous routes is limited, this guide synthesizes available information to highlight key differences and provide experimental context.

Comparative Pharmacokinetic Data

Pharmacokinetic ParameterIntravenous (IV) AdministrationOral AdministrationPreclinical Model
Dose 0.6 mg/kgNot available in the cited studyWistar Rats
0.3 mg/kg0.3 mg/kgBeagle Dogs
Bioavailability (F%) 100% (by definition)Not explicitly calculated, but plasma concentrations were significantly lower than IV and nasal routes in the initial 30 minutes[1]Beagle Dogs
Plasma Profile Plasma profiles following nasal administration were nearly superimposable to those following intravenous administration[1]In dogs, nasal administration led to significantly higher plasma concentrations during the first 30 minutes compared to oral administration[1]Beagle Dogs

Note: The available preclinical literature lacks a complete set of directly comparative oral versus intravenous pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in a single study. For reference, a study in healthy human volunteers receiving a 10 mg dose of this compound reported a mean oral bioavailability of 75%, a mean peak plasma concentration (Cmax) of 116 ng/mL, and a plasma elimination half-life of approximately 12 hours for both oral and intravenous routes[2][3].

Experimental Protocols

The following methodologies are based on the preclinical study investigating different administration routes of this compound.

Animal Models
  • Rats: Male Wistar rats were utilized for the intravenous administration arm of the study.

  • Dogs: Male Beagle dogs were used for the intravenous and oral administration arms of the study.

Drug Formulation and Administration
  • Formulation: 14C-labeled this compound was dissolved in a 50% ethanolic saline solution.

  • Intravenous Administration:

    • Rats received a dose of 0.6 mg/kg.

    • Dogs received a dose of 0.3 mg/kg.

  • Oral Administration:

    • Dogs received a dose of 0.3 mg/kg.

Sample Collection and Analysis
  • Blood Sampling: Blood samples were collected from an artery via a catheter at predetermined time points for up to 1200 minutes for rats and 1440 minutes for dogs.

  • Analytical Method: The radioactivity in the blood samples was measured using liquid scintillation counting to determine the concentration of this compound and its metabolites.

Visualizing Experimental and Logical Frameworks

To further elucidate the experimental process and the interplay of pharmacokinetic parameters, the following diagrams are provided.

experimental_workflow cluster_pre_administration Pre-Administration cluster_administration Administration cluster_post_administration Post-Administration cluster_data_analysis Data Analysis animal_model Select Animal Model (e.g., Wistar Rat, Beagle Dog) drug_formulation Prepare this compound Formulation (e.g., 50% Ethanolic Saline) animal_model->drug_formulation iv_admin Intravenous (IV) Administration drug_formulation->iv_admin oral_admin Oral (PO) Administration drug_formulation->oral_admin blood_sampling Serial Blood Sampling iv_admin->blood_sampling oral_admin->blood_sampling sample_analysis Plasma Concentration Analysis (Liquid Scintillation Counting) blood_sampling->sample_analysis pk_parameters Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax, F%) sample_analysis->pk_parameters comparison Compare PK Profiles of IV and Oral Routes pk_parameters->comparison pharmacokinetic_relationships cluster_input Drug Input cluster_absorption Absorption Phase (Oral) cluster_disposition Disposition Phase route Route of Administration (Oral vs. Intravenous) absorption Absorption Rate & Extent route->absorption Influences cmax Cmax (Peak Concentration) route->cmax Directly for IV bioavailability Bioavailability (F%) absorption->bioavailability absorption->cmax tmax Tmax (Time to Peak) absorption->tmax auc AUC (Total Exposure) bioavailability->auc cmax->auc tmax->auc half_life (Elimination Half-life) auc->half_life

References

Safety Operating Guide

Procyclidine Disposal Protocol for Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of procyclidine, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals are advised to follow these steps meticulously.

Hazard and Safety Overview

This compound hydrochloride is a hazardous substance that is harmful if swallowed and can cause significant skin and eye irritation.[1][2][3] All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) to minimize exposure risks.

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Harmful if swallowedChemical-resistant gloves (e.g., nitrile), Lab coat, Safety glasses with side shields or goggles.[1]
Skin IrritantChemical-resistant gloves (e.g., nitrile), Lab coat.[1]
Eye IrritantSafety glasses with side shields or goggles.
Dust/Aerosol InhalationWork in a well-ventilated area or chemical fume hood.

This compound Disposal Workflow

procyclidine_disposal_workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Disposal & Documentation cluster_final Final Disposition A Identify this compound Waste (Unused chemical, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select a Designated Hazardous Waste Container B->C D Label Container: 'Hazardous Waste - this compound' C->D E Segregate from Incompatible Wastes D->E F Transfer Waste to Container E->F G Securely Seal Container F->G H Store in Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Maintain Waste Log I->J K Professional Disposal (e.g., Incineration) J->K

Caption: this compound Waste Disposal Workflow

Step-by-Step Disposal Protocol

1. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound waste, it is crucial to recognize its potential hazards. This compound is not currently listed as a controlled substance by the U.S. Drug Enforcement Administration (DEA). However, Safety Data Sheets (SDS) for this compound hydrochloride indicate it is harmful if swallowed and can cause skin and eye irritation. Therefore, treat all this compound waste as hazardous.

  • Required PPE:

    • Gloves: Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety glasses with side shields or chemical safety goggles.

    • Protective Clothing: A lab coat must be worn.

2. Waste Segregation and Container Selection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Do not mix this compound waste with other incompatible waste streams.

  • Collect all this compound waste, including contaminated materials like pipette tips, gloves, and paper towels, in a designated hazardous waste container.

  • The container must be made of a material compatible with this compound and have a secure, leak-proof lid.

3. Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The chemical name: "this compound"

  • A clear description of the contents (e.g., "solid," "in solution with methanol")

  • The date of accumulation

4. Waste Accumulation and Storage

  • Keep the waste container securely closed when not in use.

  • Store the sealed and labeled container in your laboratory's designated satellite accumulation area. This area should be away from general lab traffic and incompatible materials.

5. Arranging for Disposal

  • The primary and recommended method for the disposal of this compound waste is through a licensed hazardous waste contractor.

  • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • The EHS department will coordinate with a licensed hazardous waste disposal company for the final disposal, which is typically accomplished through high-temperature incineration.

6. Documentation

  • Maintain a log of the waste generated, including the quantity and date of accumulation. This is crucial for regulatory compliance.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area of the spill.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as listed above.

  • Containment: For small spills, use an absorbent material (e.g., chemical spill pads, vermiculite, or sand) to contain the spill.

  • Cleanup: Carefully scoop the absorbent material into the designated this compound hazardous waste container.

  • Decontamination: Clean the spill area with a suitable detergent and water.

  • Waste Disposal: Dispose of all contaminated cleaning materials in the this compound waste container.

  • Report: Report the spill to your laboratory supervisor and the EHS department.

Disclaimer: These guidelines are based on best practices for the disposal of non-controlled, potentially hazardous laboratory chemicals and pharmaceuticals. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Procyclidine
Reactant of Route 2
Reactant of Route 2
Procyclidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.